5-(2-Fluorophenyl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCKXHQIAUHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 5-(2-Fluorophenyl)isoxazole Derivatives: A Technical Guide
Topic: Synthesis of 5-(2-Fluorophenyl)isoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Pharmacophore Rationale
The 5-(2-fluorophenyl)isoxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for amide or ester linkages in kinase inhibitors, antipsychotics, and antimicrobial agents.
The specific inclusion of the 2-fluoro substituent on the 5-aryl ring is rarely accidental. It serves two critical mechanistic functions:
-
Conformational Locking: The ortho-fluorine atom induces a specific dihedral twist between the isoxazole and the phenyl ring via steric repulsion and dipole-dipole interactions, often locking the biaryl system into a bioactive conformation that enhances binding affinity.
-
Metabolic Blockade: The C-F bond (116 kcal/mol) at the ortho position blocks Phase I metabolic oxidation (e.g., hydroxylation) at a highly susceptible site, significantly extending the half-life (
) of the lead compound.
This guide outlines two distinct synthetic pathways: a Modular "Click" Approach for library generation and a Cyclocondensation Approach for scalable process chemistry.
Retrosynthetic Analysis
To access the 5-(2-fluorophenyl)isoxazole core, we must disconnect the heterocyclic ring. The two most reliable disconnections rely on [3+2] cycloaddition logic and condensation chemistry.
Diagram 1: Strategic Disconnections
Caption: Retrosynthetic logic comparing the convergent [3+2] cycloaddition (Route A) and the linear cyclocondensation (Route B).
Protocol A: Modular Discovery Synthesis ([3+2] Cycloaddition)
Best For: Rapid generation of SAR (Structure-Activity Relationship) libraries where the 3-position substituent (
Mechanism & Regioselectivity
The reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide (dipole) with 1-ethynyl-2-fluorobenzene (dipolarophile).
-
Regiocontrol: The reaction is highly regioselective for the 3,5-disubstituted isomer. The steric bulk of the 2-fluorophenyl group and electronic factors favor the formation of the 5-substituted product over the 4-isomer.
-
Safety Note: Nitrile oxides are unstable and prone to dimerization (furoxan formation). They must be generated in situ.
Detailed Protocol
Reaction: Aldoxime
Materials:
-
Substrate: 1-Ethynyl-2-fluorobenzene (1.0 equiv)
-
Reagent: Aldoxime (R-CH=NOH) (1.2 equiv)
-
Oxidant: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or N-Chlorosuccinimide (NCS)
-
Solvent: MeOH or DCM/Water (1:1)
-
Base: NaHCO
(if using NCS route)
Step-by-Step Workflow (PIFA Method):
-
Preparation: Dissolve the specific aldoxime (1.2 mmol) in MeOH (10 mL).
-
Addition: Add 1-ethynyl-2-fluorobenzene (1.0 mmol).
-
Oxidative Cyclization: Slowly add PIFA (1.2 mmol) portion-wise over 10 minutes at 0°C. Slow addition is crucial to keep nitrile oxide concentration low, preventing dimerization.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of alkyne).[2]
-
Workup: Evaporate MeOH. Redissolve residue in EtOAc, wash with sat. NaHCO
and brine. -
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–90% Key Advantage: Avoids harsh acids/bases; compatible with sensitive functional groups on the 'R' substituent.
Protocol B: Robust Scale-Up Synthesis (Chalcone Cyclocondensation)
Best For: Multi-gram synthesis of a single lead candidate.
Mechanism
This route proceeds via a Michael addition of hydroxylamine to the
-
Regiochemistry: To ensure the 2-fluorophenyl group is at the 5-position , the chalcone must be synthesized from acetophenone (forms the 3-position) and 2-fluorobenzaldehyde (forms the 5-position).
Diagram 2: Regioselective Chalcone Route
Caption: To achieve the 5-(2-F-Ph) regiochemistry, the fluorine must originate from the aldehyde component in the Claisen-Schmidt condensation.
Detailed Protocol
Step 1: Chalcone Synthesis (Claisen-Schmidt)
-
Dissolve substituted acetophenone (10 mmol) and 2-fluorobenzaldehyde (10 mmol) in EtOH (20 mL).
-
Add aqueous NaOH (40%, 5 mL) dropwise at 0°C.
-
Stir at RT for 12 hours. The chalcone often precipitates as a yellow solid.
-
Filter, wash with cold EtOH, and dry.
Step 2: Isoxazole Formation
-
Suspend the Chalcone (5 mmol) in EtOH (15 mL).
-
Add Hydroxylamine hydrochloride (NH
OH[3][4][5][6]·HCl) (10 mmol). -
Add NaOAc (15 mmol) or NaOH (10 mmol). Note: NaOAc buffers the reaction, preventing side reactions, while NaOH is faster.
-
Reflux for 6–8 hours.
-
Workup: Pour into ice water. The product usually precipitates. If oil forms, extract with DCM.
-
Recrystallization: Usually from EtOH/Water.
Analytical Characterization (Data Presentation)
The 2-fluorophenyl moiety provides distinct NMR signatures useful for structural validation.
| Feature | Method | Diagnostic Signal | Interpretation |
| Regiochemistry | ^1H NMR | Singlet at | The C4-H proton of the isoxazole ring. Its chemical shift confirms the 3,5-substitution pattern. |
| Fluorine Coupling | ^13C NMR | Doublets ( | The carbons of the phenyl ring will appear as doublets due to |
| Fluorine Presence | ^19F NMR | Singlet at | Confirms the integrity of the C-F bond (no nucleophilic displacement occurred). |
| Mass Spec | HRMS | [M+H] | Essential for confirming molecular formula. |
Troubleshooting & Optimization
Issue: Regioisomer Contamination (Route A)
-
Observation: Presence of minor 4,5-disubstituted or 3,4-disubstituted isomers.
-
Solution: Switch solvent to non-polar (Benzene/Toluene) or use Cu(I) catalysis (Click chemistry conditions), although Cu-catalysis is strictly for terminal alkynes and yields 3,5-isomers exclusively.
-
Note: For 2-fluorophenylacetylene, thermal cycloaddition is usually sufficient for >95:5 regioselectivity due to the steric bulk of the ortho-fluoro group.
Issue: Incomplete Cyclization (Route B)
-
Observation: Isolation of the intermediate isoxazoline (saturated N-O ring).
-
Solution: The reaction requires an oxidation step or elimination of water. If the isoxazoline is isolated, treat with MnO
or DDQ in refluxing toluene to aromatize to the isoxazole.
References
-
Regioselective Synthesis via Nitrile Oxides
-
Chalcone Cyclocondensation Protocol
-
Green/Ultrasound Methods
-
Pharmacological Relevance
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. espublisher.com [espublisher.com]
- 9. ijpca.org [ijpca.org]
- 10. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 5-(2-Fluorophenyl)isoxazole
An In-Depth Technical Guide to the Predicted Biological Activity of 5-(2-Fluorophenyl)isoxazole
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide focuses on the specific derivative, 5-(2-Fluorophenyl)isoxazole, a molecule of significant interest due to the established bio-enhancing effects of fluorine substitution on aromatic rings. While direct experimental data on this precise isomer is emerging, this document synthesizes robust findings from closely related analogues to provide a predictive overview of its biological potential. We project that 5-(2-Fluorophenyl)isoxazole possesses significant anticancer, anti-inflammatory, and antioxidant properties. This analysis is grounded in structure-activity relationships (SAR) derived from published data on its structural isomers and related derivatives, offering a scientifically rigorous foundation for researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Core and the Rationale for Fluorination
Isoxazoles are five-membered heterocyclic compounds that have garnered immense attention in drug discovery due to their versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The electronic properties and structural rigidity of the isoxazole ring make it a privileged scaffold for interacting with various biological targets.
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Notably, studies on isoxazole derivatives have demonstrated that fluorination of an attached phenyl ring can significantly potentiate cytotoxic activity against cancer cells. For instance, a 5-(4-fluorophenyl)isoxazole derivative displayed markedly improved cytotoxicity in liver cancer cell lines compared to its non-fluorinated counterpart, providing a strong impetus for investigating the biological profile of the ortho-substituted isomer, 5-(2-Fluorophenyl)isoxazole.[5][6]
Synthesis and Characterization
The synthesis of 5-aryl isoxazoles is typically achieved through established and reliable methodologies. A highly effective approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of 5-(2-Fluorophenyl)isoxazole, this would involve the reaction of 2-fluorobenzonitrile oxide with acetylene.
Proposed Synthetic Workflow
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Technical Whitepaper: Therapeutic Profiling of 5-(2-Fluorophenyl)isoxazole Scaffolds
Executive Summary
The 5-(2-Fluorophenyl)isoxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic heterocycles, this specific motif combines the bioisosteric properties of the isoxazole ring with the metabolic and conformational advantages of the ortho-fluorinated phenyl group.
This technical guide analyzes the therapeutic potential of this scaffold, focusing on its validated activity against Cyclooxygenase-2 (COX-2) , Tubulin microtubules , and AMPA receptors . We provide a rigorous examination of the Structure-Activity Relationships (SAR), detailed experimental protocols for target validation, and the mechanistic logic driving its efficacy in oncology and inflammation.
Chemical Biology & SAR Logic
The "Ortho-Fluoro" Effect
The specific inclusion of a fluorine atom at the 2-position (ortho) of the phenyl ring is not arbitrary. It serves three critical medicinal chemistry functions:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing it at the ortho position protects the metabolically vulnerable sites of the phenyl ring from hydroxylation.
-
Conformational Locking: The fluorine atom exerts a steric and electrostatic influence that restricts the rotation between the phenyl and isoxazole rings. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation: Fluorination increases lipophilicity (
), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like AMPA receptors.
Scaffold Visualization (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural features of the scaffold translate to therapeutic targeting.
Primary Therapeutic Targets
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of 5-(2-fluorophenyl)isoxazole, particularly those with a 3-chloromethyl or 3-carboxamide substitution, have demonstrated significant COX-2 selectivity.
-
Mechanism: The isoxazole ring mimics the cyclic core of coxibs (e.g., celecoxib), while the 2-fluorophenyl group fits into the hydrophobic side pocket of the COX-2 active site.
-
Therapeutic Utility: Management of inflammation and pain with reduced gastrointestinal side effects compared to traditional NSAIDs.
Microtubule Destabilization (Oncology)
This scaffold acts as a tubulin-binding agent, specifically targeting the taxane binding site .[1]
-
Mechanism: The compound inhibits tubulin polymerization, leading to mitotic arrest at the G2/M phase. The 2-fluorophenyl group is essential for high-affinity binding to the
-tubulin subunit. -
Therapeutic Utility: Treatment of solid tumors (e.g., breast, liver, and cervical cancers) and drug-resistant cell lines.
AMPA Receptor Modulation (CNS)
Fluorophenyl-isoxazole-carboxamides function as negative allosteric modulators of GluA2-containing AMPA receptors.
-
Mechanism: They stabilize the desensitized state of the receptor, preventing glutamate-induced neurotoxicity.
-
Therapeutic Utility: Neuroprotection in conditions like epilepsy, stroke, and amyotrophic lateral sclerosis (ALS).
Experimental Validation Protocols
Protocol A: Synthesis via 1,3-Dipolar Cycloaddition
A robust method for generating the core scaffold.
Reagents:
-
2-Fluoro-benzaldehyde oxime
-
Propargyl derivative (alkyne)
-
Chloramine-T (oxidant)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Nitrile Oxide Generation: Dissolve 2-fluoro-benzaldehyde oxime (1.0 eq) in ethanol. Add Chloramine-T (1.1 eq) and stir at room temperature for 15 minutes to generate the in situ nitrile oxide dipole.
-
Cycloaddition: Add the alkyne component (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (30% EtOAc/Hexane).
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM). Wash with water and brine.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the 3,5-disubstituted isoxazole.
Protocol B: Tubulin Polymerization Assay
Validates the antimitotic mechanism of the compound.
Materials:
-
Purified Tubulin (>99% from bovine brain)
-
GTP (Guanosine Triphosphate)[1]
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
Spectrophotometer (340 nm)
Methodology:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Compound Addition: Add the test compound (5-(2-fluorophenyl)isoxazole derivative) at varying concentrations (1–50 µM) to a 96-well plate. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
-
Initiation: Add the cold tubulin mixture to the wells.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Inhibition of polymerization is indicated by a flattened curve compared to the vehicle control (exponential growth).
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway potential of this scaffold in oncology (Apoptosis) and inflammation (Prostaglandin synthesis).
Figure 2: Dual mechanistic action of the scaffold. Left branch: Antimitotic activity via tubulin inhibition. Right branch: Anti-inflammatory activity via COX-2 inhibition.[2]
Quantitative Data Summary
The table below summarizes biological activity data for key derivatives of the 5-(2-fluorophenyl)isoxazole scaffold.
| Derivative Type | Target | Assay / Cell Line | Activity (IC50 / KD) | Reference |
| 3-Chloromethyl- | COX-2 | Enzyme Immunoassay | 0.45 µM | [1, 2] |
| 3-Carboxamide- | Tubulin | MCF-7 (Breast Cancer) | 4.4 µM | [3, 4] |
| 3-Carboxamide- | AMPA (GluA2) | Electrophysiology (HEK293) | 4.6 µM | [5] |
| Sulfamoyl- | CA IX | Carbonic Anhydrase Assay | 0.477 µM | [6] |
| Unsubstituted | Antioxidant | DPPH Scavenging | 0.45 µg/mL | [7] |
Future Outlook & Optimization
To maximize the therapeutic index of this scaffold, future development should focus on:
-
C3-Functionalization: Modifying the position 3 of the isoxazole ring with polar groups (e.g., hydroxamic acids) to enhance water solubility and target metalloenzymes like HDACs.
-
Scaffold Hopping: Replacing the central isoxazole with a 1,2,4-oxadiazole to alter hydrogen bond donor/acceptor profiles while maintaining the 2-fluorophenyl geometry.
-
Prodrug Strategies: Developing phosphate prodrugs of the active derivatives to improve oral bioavailability.
References
-
LookChem. (n.d.). Chemical Properties and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Compounds with fluoro-aryl, heterocyclic-amide, methoxy phenyl, and isoxazole with anticancer activities. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]
Sources
The Intricate Dance of Structure and Activity: A Technical Guide to 5-(2-Fluorophenyl)isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising class of isoxazole derivatives: the 5-(2-Fluorophenyl)isoxazole analogs. Our exploration will be grounded in the principles of medicinal chemistry, offering insights into how subtle molecular modifications can profoundly impact biological activity, with a particular focus on their potential as anticancer agents and protein kinase inhibitors.
The isoxazole moiety is a versatile component in molecules designed for a wide array of therapeutic targets, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[1] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will specifically dissect the role of the 2-fluorophenyl group at the 5-position, a substitution that introduces unique electronic and conformational constraints, offering a powerful tool for optimizing drug candidates.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous effects:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the molecule.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target's binding site.
In the context of 5-(2-Fluorophenyl)isoxazole analogs, the ortho-fluoro substituent is poised to exert a significant influence on the molecule's overall properties, making the exploration of its SAR a compelling endeavor.
Deconstructing the 5-(2-Fluorophenyl)isoxazole Core: A Roadmap for SAR Exploration
A systematic investigation into the SAR of 5-(2-Fluorophenyl)isoxazole analogs necessitates a methodical approach to molecular modification. The core structure presents three primary regions for derivatization: the isoxazole ring (positions 3 and 4), the 2-fluorophenyl ring, and the potential for introducing various linkers and functional groups.
Caption: Potential mechanisms of action for 5-(2-Fluorophenyl)isoxazole analogs in cancer.
Experimental Protocols: Synthesis and Biological Evaluation
A robust SAR study is underpinned by reliable and reproducible experimental methods. The following protocols provide a general framework for the synthesis and biological evaluation of 5-(2-Fluorophenyl)isoxazole analogs.
General Synthetic Procedure for 3-Substituted 5-(2-Fluorophenyl)isoxazole Analogs
The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established methods, with the reaction of β-diketones with hydroxylamine being a common approach. [2]A general procedure is outlined below:
Caption: A generalized workflow for the synthesis of 5-(2-Fluorophenyl)isoxazole analogs.
Step-by-Step Protocol:
-
Preparation of the β-Diketone: The appropriately substituted β-diketone is either commercially available or can be synthesized via a Claisen condensation between a substituted acetophenone and an ester.
-
Cyclization Reaction: The β-diketone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or an ionic liquid. [2]A base, such as sodium acetate or potassium carbonate, may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically heated under reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel. [3]5. Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. [4]
In Vitro Biological Evaluation
4.2.1. Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [5] Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 5-(2-Fluorophenyl)isoxazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
4.2.2. Protein Kinase Inhibition Assay
The inhibitory activity of the analogs against specific protein kinases can be determined using various in vitro kinase assay kits, which are commercially available. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
General Protocol Outline:
-
Reagents: The assay typically includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and a detection reagent.
-
Assay Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in an appropriate buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.
Quantitative SAR (QSAR) and Data Presentation
To establish a clear and quantitative understanding of the SAR, it is essential to present the biological data in a structured format. A table summarizing the IC₅₀ values of a series of analogs with systematic modifications is a powerful tool for discerning trends.
Table 1: Hypothetical SAR Data for 3-Substituted 5-(2-Fluorophenyl)isoxazole Analogs against a Cancer Cell Line
| Compound ID | R (at 3-position) | IC₅₀ (µM) |
| 1a | -H | > 100 |
| 1b | -CH₃ | 52.3 |
| 1c | -Phenyl | 25.1 |
| 1d | -CONH₂ | 10.8 |
| 1e | -CONH-Phenyl | 5.2 |
| 1f | -COOCH₃ | 15.6 |
This is a hypothetical table for illustrative purposes. Actual data would be required from experimental studies.
Conclusion and Future Directions
The 5-(2-Fluorophenyl)isoxazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of the 2-fluoro substituent provides a valuable anchor for designing analogs with enhanced metabolic stability and target affinity. A systematic exploration of the SAR, focusing on modifications at the 3- and 4-positions of the isoxazole ring and further substitution on the phenyl ring, is crucial for unlocking the full potential of this chemical series.
Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein kinases or other biological targets that are potently and selectively inhibited by these analogs.
-
In Vivo Efficacy Studies: Progressing the most promising in vitro lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing molecular docking and other computational tools to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of next-generation analogs.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the intricate dance between the structure of 5-(2-Fluorophenyl)isoxazole analogs and their biological activity can be unraveled, paving the way for the development of novel and effective medicines.
References
-
Jha, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]
-
Kumar, V., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(14), 6735-6752. [Link]
-
Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]
-
Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]
-
Singh, R., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 7(40), 35986-36003. [Link]
-
Singh, P., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
-
Kumar, D., & Kumar, N. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5229-5257. [Link]
-
Saeed, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18204. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 6696658. [Link]
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18204. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 6696658. [Link]
-
Lesyk, R., et al. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Pharmaceuticals, 14(9), 852. [Link]
-
Kamal, A., et al. (2011). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(4), 1477-1493. [Link]
-
Gaikwad, D. D., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 6696658. [Link]
-
Al-Qaisi, J. A., et al. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]
-
Gaikwad, D. D., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. National Institutes of Health. [Link]
-
Kamal, A., et al. (2011). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed, 21256008. [Link]
-
Park, H., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Journal of Medicinal Chemistry, 55(21), 9120-9129. [Link]
-
Yurchenko, A. A., et al. (2021). Synthesis, Characterization, and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[6][7][8]riazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 26(16), 4991. [Link]
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Isoxazole Derivatives in Medicinal Chemistry
Executive Summary
The isoxazole ring, a five-membered heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of FDA-approved drugs.[1][2] Its unique stereoelectronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of novel isoxazole derivatives, intended for researchers, chemists, and drug development professionals. We will traverse the landscape of advanced synthetic methodologies, delve into the mechanistic underpinnings of their diverse pharmacological activities, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, self-validating systems to empower the next generation of isoxazole-based drug discovery.[5][6]
The Isoxazole Scaffold: A Privileged Structure in Modern Drug Discovery
The isoxazole nucleus, an azole with an oxygen atom adjacent to the nitrogen, is a bioisosteric equivalent for other functional groups, enabling chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[1][4] This versatility is evidenced by its presence in a wide range of pharmaceuticals, from antibiotics to anti-inflammatory agents and anticonvulsants.[2][7]
Significance and Prevalence in Approved Pharmaceuticals
The incorporation of the isoxazole moiety can significantly enhance a molecule's biological activity, improve its pharmacokinetic profile, and reduce toxicity.[8] This has led to a growing number of FDA-approved drugs containing this scaffold, highlighting its clinical significance.[1]
| Drug Name | Therapeutic Class | Core Function |
| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate synthase in bacteria.[9][10] |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor.[3][4][9] |
| Leflunomide | Immunomodulatory | Inhibits dihydroorotate dehydrogenase, used for rheumatoid arthritis.[3][4][9] |
| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels in the brain.[2][9] |
| Cloxacillin/Dicloxacillin | Antibiotic (β-lactam) | β-lactamase resistant penicillins.[9][11][12] |
Synthetic Strategies: From Classical Reactions to Green Chemistry
The construction of the isoxazole ring is a mature field, yet innovation continues to yield more efficient, scalable, and environmentally benign methodologies.
The Cornerstone: 1,3-Dipolar Cycloaddition
The most fundamental and versatile route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[13][14][15] Nitrile oxides are typically generated in situ from aldoximes using mild oxidizing agents to prevent dimerization, a common side reaction. The choice of this method is driven by its high regioselectivity and tolerance for a broad range of functional groups, allowing for the creation of diverse derivative libraries.[14]
Modern Synthetic Advancements
To address the demands of modern drug discovery for speed and sustainability, classical methods have been augmented by enabling technologies.
-
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes by utilizing efficient thermal energy transfer.[9][16] This rapid heating allows for high-throughput synthesis, which is critical for generating compound libraries for screening.
-
Ultrasonic Irradiation: Sonication provides mechanical energy that creates, enlarges, and implodes gaseous bubbles in a liquid (acoustic cavitation). This process generates localized high-pressure and high-temperature zones, accelerating reaction rates, particularly in heterogeneous mixtures.[17] It represents a green chemistry approach by often enabling reactions at lower temperatures and with less solvent.[17]
General Synthetic Workflow
The synthesis of a target isoxazole derivative is a multi-step process that requires careful planning and execution, from precursor synthesis to final purification and characterization.
Caption: General workflow for synthesizing 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol details a reliable, two-step procedure for synthesizing a 3-aryl-5-alkyl isoxazole, a common structural motif.
Step 1: Synthesis of Aryl Aldoxime
-
Reagents & Setup: Dissolve the selected aromatic aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add an aqueous solution of sodium hydroxide (1.5 eq.) dropwise to the stirred solution at room temperature. The causality here is that the base deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile required for condensation with the aldehyde.
-
Reaction: Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The acidification protonates the phenoxide (if formed) and neutralizes excess base, causing the aldoxime product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo.
Step 2: Cycloaddition to Form the Isoxazole
-
Reagents & Setup: In a separate flask, dissolve the synthesized aryl aldoxime (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).
-
Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution. The NCS acts as a mild chlorinating agent, forming an intermediate hydroxamoyl chloride which, upon elimination of HCl (facilitated by a mild base like triethylamine), generates the reactive nitrile oxide in situ.
-
Cycloaddition: Add the desired terminal alkyne (1.2 eq.) and triethylamine (1.5 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC for the formation of the isoxazole product.
-
Purification: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.[15][16]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[18][19][20][21]
The Broad Pharmacological Landscape
Isoxazole derivatives exhibit an impressive array of biological activities, making them prime candidates for tackling various diseases.[5][6][9]
Anticancer Activity
Novel isoxazole derivatives have emerged as potent anticancer agents that act through diverse mechanisms of action.[22][23]
-
Mechanism of Action: Many isoxazole-containing compounds function by inhibiting critical cellular machinery in cancer cells. This includes the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis (programmed cell death), and inhibition of heat shock proteins like HSP90.[22][24][25] Inducing apoptosis is a particularly effective anticancer strategy, as it eliminates malignant cells without provoking an inflammatory response.[22]
Caption: Simplified pathway of apoptosis induction by isoxazole derivatives.
-
Quantitative Anticancer Data: The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | K562 (Leukemia) | 0.071 | [25] |
| Derivative 2 | K562 (Leukemia) | 0.018 | [25] |
| Derivative 4b | HepG2 (Liver) | 6.38 | [23] |
| Derivative 4b | MCF-7 (Breast) | 8.21 | [23] |
| Compound 45 | A549 (Lung) | 2 ± 1 | [12][26] |
| Compound 39 | A549 (Lung) | 4 ± 1 | [12][26] |
Antimicrobial Activity
The isoxazole scaffold is a validated pharmacophore for antibacterial and antifungal agents.[9][27] This is exemplified by the clinical use of sulfamethoxazole and the penicillins cloxacillin and dicloxacillin.[9][12] Research continues to produce novel derivatives with potent activity against resistant microbial strains.
-
Quantitative Antimicrobial Data: Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 28 | S. aureus | 1 | [12][26] |
| Compound 28 | B. subtilis | 1 | [12][26] |
| Compound 46 | C. albicans | 2 | [12][26] |
| Compound 5a | S. aureus | Most Active | [28] |
| Compound 5f | C. albicans | Most Active | [28] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on isoxazole derivatives have revealed key determinants of potency and selectivity.[1][29][30]
-
Substituents at C3 and C5: The nature of the groups at the 3- and 5-positions of the isoxazole ring profoundly influences activity. Generally, aromatic or heteroaromatic rings at these positions are crucial for engaging in π–π stacking or hydrophobic interactions within target protein binding pockets.[29]
-
Role of Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) to these aryl rings can modulate the electronic properties of the entire molecule, affecting target binding affinity and pharmacokinetic properties.[3][29] For instance, in some series, electron-withdrawing groups on a C3-phenyl ring enhance antibacterial activity.[3]
Caption: Key structure-activity relationship points for isoxazole derivatives.
In Vitro Biological Evaluation: A Practical Guide
Validating the biological activity of newly synthesized compounds requires robust and reproducible in vitro assays. The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol: In Vitro Cytotoxicity Evaluation Using the MTT Assay
This protocol provides a step-by-step guide for determining the IC₅₀ value of a novel isoxazole derivative.[23]
1. Cell Culture and Seeding:
-
Maintain the chosen cancer cell line (e.g., MCF-7) in a complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment. The rationale for this step is to ensure cells are in a logarithmic growth phase and are adhered, providing a consistent baseline for the experiment.
2. Compound Treatment:
-
Prepare a stock solution of the test isoxazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
3. Incubation and Assay:
-
Incubate the treated plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The isoxazole scaffold continues to be a highly productive nucleus for the discovery of new medicines.[5][6][9] Advances in synthetic chemistry have made the creation of large, diverse libraries of isoxazole derivatives more efficient than ever.[5][6][8][9] The broad spectrum of demonstrated biological activities—from anticancer to antimicrobial to anti-inflammatory—ensures their continued relevance in pharmaceutical research.[5][6][9][11]
Future research will likely focus on emerging trends such as the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple biological targets, potentially offering synergistic efficacy and a way to overcome drug resistance.[5][6] As our understanding of disease biology deepens, the rational design of novel isoxazole derivatives will remain a critical strategy in the quest to address unmet medical needs.[5][6][8]
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Yusuf, M. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
- Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques.
- Shaik, A., et al. (2020).
- Park, S. J., et al. (2021). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
- Wujec, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- BenchChem. (2025).
- Kumari, S., et al. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
- Shaik, A., et al. (2020).
- Kumar, M., et al. (2023).
- Sharma, D., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Ghosh, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
- Gundu, S., et al. (2014). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC.
- Patel, K. D., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Masoudi, N. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
- Hawash, M., et al. (2024). Structure–activity relationship of isoxazole derivatives.
- Zhang, Y., et al. (2024).
- Patel, K., et al. (2018). Synthesis, characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Saudi Chemical Society.
- Sapa, J., et al. (2021).
- Unknown. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Unknown. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.
- Chen, Y., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PMC.
- BenchChem. (2025). The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. Benchchem.
- Fraczek, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC.
- Schenone, S., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
- Hawash, M., et al. (2022).
- Mohammed, S. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. op.niscpr.res.in [op.niscpr.res.in]
- 21. researchgate.net [researchgate.net]
- 22. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
The Anticancer Potential of 5-(2-Fluorophenyl)isoxazole: A Technical Guide for Preclinical Research and Development
Abstract
The isoxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide delves into the prospective anticancer potential of a specific analogue, 5-(2-Fluorophenyl)isoxazole. While direct extensive research on this particular molecule is emerging, this document synthesizes the wealth of data on structurally related isoxazole derivatives to provide a comprehensive roadmap for its investigation. We will explore plausible synthetic routes, hypothesize mechanisms of action based on established literature, and present detailed protocols for a robust preclinical evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework to unlock the therapeutic promise of this compound.
Introduction: The Isoxazole Scaffold and the Rationale for Fluorination
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in the design of therapeutic agents. Its derivatives have been extensively explored and have shown a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects[1][2][3][4]. The anticancer properties of isoxazole-containing compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic targets such as aromatase, tubulin, and various protein kinases[5].
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase membrane permeability. The 2-fluorophenyl moiety in the target compound is therefore anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. This guide will provide the foundational knowledge and experimental framework to systematically investigate the anticancer potential of 5-(2-Fluorophenyl)isoxazole.
Proposed Synthesis of 5-(2-Fluorophenyl)isoxazole
A plausible and efficient synthesis of 5-(2-Fluorophenyl)isoxazole can be achieved through a [3+2] cycloaddition reaction, a common method for constructing the isoxazole ring. A general workflow is proposed below.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
-
Step 1: Synthesis of 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride.
-
Dissolve 2-fluorobenzaldehyde in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the resulting 2-fluorobenzaldoxime.
-
Chlorinate the oxime using N-chlorosuccinimide (NCS) in a chlorinated solvent like dichloromethane (DCM) to yield the hydroximoyl chloride.
-
-
Step 2: Generation of Nitrile Oxide.
-
Dissolve the 2-fluoro-N-hydroxybenzenecarboximidoyl chloride in an inert solvent such as toluene.
-
Add a non-nucleophilic base, for instance, triethylamine (TEA), dropwise at room temperature. This in-situ generation of the nitrile oxide is crucial to prevent its dimerization.
-
-
Step 3: Cycloaddition with an Alkyne.
-
To the solution containing the generated nitrile oxide, add a suitable alkyne, such as ethyne gas bubbled through the solution or a protected acetylene equivalent.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
-
Step 4: Purification.
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and hexane to obtain pure 5-(2-Fluorophenyl)isoxazole.
-
Caption: Proposed synthetic workflow for 5-(2-Fluorophenyl)isoxazole.
Potential Mechanisms of Anticancer Activity
Based on extensive studies of analogous isoxazole derivatives, 5-(2-Fluorophenyl)isoxazole is hypothesized to exert its anticancer effects through several key cellular pathways.
-
Induction of Apoptosis: A hallmark of many anticancer agents, apoptosis, or programmed cell death, is a likely mechanism. Isoxazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis[6][7][8].
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another critical anticancer strategy. Structurally similar compounds can arrest the cell cycle at various phases (e.g., G0/G1, G2/M), preventing cancer cell proliferation[9]. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, are potential targets. Inhibition of this pathway can suppress cell survival and proliferation[3][9].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antimicrobial Screening of 5-(2-Fluorophenyl)isoxazole Scaffolds
Executive Summary
This technical guide outlines the rigorous evaluation of 5-(2-Fluorophenyl)isoxazole , a pharmacophore distinguished by its metabolic stability and specific binding affinity to bacterial DNA Gyrase B. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of isoxazole derivatives—primarily lipophilicity and solubility—and provides a self-validating workflow for determining Minimum Inhibitory Concentrations (MIC) and elucidating the Mechanism of Action (MoA).
Chemical Rationale: The Fluorine Effect
The selection of 5-(2-Fluorophenyl)isoxazole as a lead scaffold is not arbitrary. The introduction of a fluorine atom at the ortho position of the phenyl ring confers distinct advantages over non-fluorinated analogues:
-
Metabolic Stability: The C–F bond is highly resistant to cytochrome P450 oxidation, extending the half-life of the molecule in vivo.
-
Conformational Locking: The steric bulk of the ortho-fluorine influences the torsion angle between the isoxazole and phenyl rings. This non-coplanarity often enhances fit within the ATP-binding pocket of bacterial DNA Gyrase B, a primary target for this class.
-
Lipophilicity Modulation: The fluorine substitution increases logP, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative species (E. coli).
Primary Screening: Broth Microdilution Protocol
Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests) [1].[1]
Critical Reagent Preparation
-
Compound Stock: Dissolve 5-(2-Fluorophenyl)isoxazole in 100% DMSO to a concentration of 10 mg/mL .
-
Technical Note: Isoxazoles are hydrophobic. Ensure complete solubilization by vortexing. Do not use water or ethanol as primary solvents to avoid precipitation.
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why: Unadjusted broths vary in divalent cations (
, ), which affects membrane permeability and aminoglycoside activity (used as controls).
-
-
Inoculum: Direct colony suspension equivalent to a 0.5 McFarland Standard (
CFU/mL), diluted 1:100 in CAMHB to achieve a final assay concentration of CFU/mL.
The Self-Validating Workflow
To ensure data integrity, every plate must include internal controls.
Plate Map Design:
-
Columns 1-10: Serial 2-fold dilution of Test Compound (64 µg/mL
0.125 µg/mL). -
Column 11 (Growth Control): Bacteria + Media + DMSO (solvent control).
-
Validation: Must show turbidity.[2] If clear, the inoculum failed or DMSO is toxic (>2.5%).
-
-
Column 12 (Sterility Control): Media only.
-
Validation: Must remain clear. Turbidity indicates contamination.
-
Experimental Workflow Diagram
The following diagram details the precise operational flow, including the Resazurin viability check which is critical for reading isoxazole endpoints clearly.
Figure 1: Step-by-step antimicrobial screening workflow adhering to CLSI M07 standards.
Data Interpretation & Expected Ranges
Isoxazole derivatives typically exhibit a spectrum bias towards Gram-positive organisms.
| Organism | Strain Type | Expected MIC Range (µg/mL) | Interpretation |
| S. aureus | Gram (+) | 4 – 32 | High Potency. Target is likely accessible. |
| E. coli | Gram (-) | 32 – >128 | Moderate/Low. Efflux pumps may eject the scaffold. |
| P. aeruginosa | Gram (-) | >128 | Resistant. Outer membrane impermeability is a barrier. |
Data Source Context: These ranges are derived from SAR studies on 3,5-disubstituted isoxazoles [2, 3].
Mechanism of Action (MoA): DNA Gyrase Inhibition
Once activity is confirmed (MIC < 64 µg/mL), the MoA must be validated. 5-(2-Fluorophenyl)isoxazole derivatives primarily act as ATP-competitive inhibitors of DNA Gyrase B (GyrB) [4, 5].
The Pathway
Bacterial DNA Gyrase is a type II topoisomerase essential for introducing negative supercoils into DNA during replication.[3]
-
Normal Function: GyrB hydrolyzes ATP to drive the supercoiling process.
-
Inhibition: The isoxazole scaffold mimics the adenine ring of ATP. It binds to the ATP-binding pocket of GyrB.[4]
-
Result: The enzyme is "frozen," DNA replication stalls, and the bacterium dies (bactericidal effect).
MoA Visualization
Figure 2: Competitive inhibition mechanism of the isoxazole scaffold at the DNA Gyrase B ATP-binding site.
Validation Assay (Supercoiling Assay)
To distinguish this mechanism from general membrane disruption:
-
In Vitro Gyrase Assay: Incubate plasmid pBR322 (relaxed) with E. coli DNA gyrase and ATP.
-
Treatment: Add 5-(2-Fluorophenyl)isoxazole at 2x and 4x MIC.
-
Readout: Gel electrophoresis.
-
Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling).[3]
-
Negative Result: Conversion to supercoiled DNA (enzyme active).
-
ADME & Toxicity Profiling
Potency without safety is useless. The fluorophenyl group improves metabolic stability but necessitates specific toxicity checks [6].
Cytotoxicity (MTT Assay)
-
Cell Line: Human Dermal Fibroblasts (HDF) or Vero cells.
-
Protocol: Expose cells to compound concentrations ranging from 1 µg/mL to 500 µg/mL for 24 hours.
-
Selectivity Index (SI): Calculated as
.-
Target: SI > 10 (The compound kills bacteria at concentrations 10x lower than it kills mammalian cells).
-
Lipophilicity Warning
-
LogP Check: 5-(2-Fluorophenyl)isoxazole is lipophilic.
-
Risk: High non-specific binding to serum proteins.
-
Mitigation: Perform MIC tests in the presence of 50% human serum. A significant rise in MIC (>4-fold) indicates high protein binding, suggesting the need for structural modification (e.g., adding a polar side chain).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Vashisht, N., et al. (2024).[7][8] Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Ahmed, S. M., et al. (2023).[3][9] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties. Zanco Journal of Medical Sciences. [Link]
-
Durcik, M., et al. (2018). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kotra, L. P., et al. (2023). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold. PubMed.[8] [Link]
-
Konopka, T., et al. (2023).[9] The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH/PubMed Central. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Technical Guide: Neuroprotective Efficacy of Novel 3,5-Disubstituted Isoxazole Derivatives
Executive Summary
The "one-molecule, one-target" paradigm in neuropharmacology is rapidly being superseded by the Multi-Target-Directed Ligand (MTDL) approach. This guide focuses on novel 3,5-disubstituted isoxazole derivatives , a chemical class demonstrating superior efficacy in preclinical models of Alzheimer’s (AD) and Parkinson’s (PD) disease. Unlike traditional monotherapies, these compounds offer a dual mechanism: symptomatic relief via enzyme inhibition (AChE/MAO-B) and disease-modifying neuroprotection via the Nrf2/ARE antioxidant pathway.
Structural Basis & Medicinal Chemistry
The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry due to its unique electronic profile.[1][2] It serves as a bioisostere for carboxylic acids and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.
The Pharmacophore Strategy
Recent lead optimization efforts (e.g., ISO-Series) focus on a "hybrid" architecture:
-
The Core: The isoxazole ring acts as a rigid linker, orienting functional groups to interact with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE).
-
The 3-Position (Antioxidant Moiety): Substitution with electron-rich groups (e.g., trimethoxyphenyl or chroman rings) enhances radical scavenging and Nrf2 induction.
-
The 5-Position (Target Binding): Introduction of basic amine side chains facilitates ionic bonding with the active sites of MAO-B or AChE.
Mechanistic Pathways: The MTDL Approach
The therapeutic value of these novel isoxazoles lies in their ability to simultaneously modulate synaptic transmission and mitigate oxidative stress.
Dual-Enzyme Inhibition
-
AChE Inhibition: By binding to the PAS, these compounds prevent the aggregation of Amyloid-beta (Aβ) fibrils, which is often catalyzed by AChE.
-
MAO-B Inhibition: Selective inhibition of Monoamine Oxidase B prevents the oxidative deamination of dopamine, reducing the formation of reactive oxygen species (ROS) and preserving dopaminergic neurons.
Nrf2/ARE Activation
Oxidative stress triggers the dissociation of Nrf2 from its cytosolic inhibitor Keap1. Novel isoxazoles containing Michael acceptor moieties (electrophilic centers) can modify cysteine residues on Keap1, facilitating Nrf2 nuclear translocation. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1).
Visualization: Signaling & Mechanism
The following diagram illustrates the convergent neuroprotective mechanisms of isoxazole ligands.
Caption: Figure 1: MTDL mechanism showing simultaneous enzyme inhibition and Nrf2-mediated antioxidant defense.
Preclinical Validation Protocols
To validate the claims of neuroprotection, the following self-validating experimental workflows are recommended.
Synthesis: Regioselective 1,3-Dipolar Cycloaddition
This is the industry-standard method for generating 3,5-disubstituted isoxazoles with high yield.
-
Reagents: Aryl aldehyde (Precursor A), Hydroxylamine hydrochloride, Alkyne (Precursor B), Chloramine-T (oxidant).
-
Step 1 (Oxime Formation): React Aryl aldehyde with Hydroxylamine HCl in ethanol/water to form the aldoxime.
-
Step 2 (Nitrile Oxide Generation): Treat aldoxime with Chloramine-T to generate the nitrile oxide in situ.
-
Step 3 (Cycloaddition): Add the Alkyne component. The reaction proceeds via a [3+2] cycloaddition.
-
Critical Control: Use Copper(I) catalysis (CuSO4/Sodium Ascorbate) to ensure regioselectivity for the 3,5-isomer over the 3,4-isomer.
-
-
Purification: Recrystallization from ethanol. Verify structure via 1H-NMR and Mass Spectrometry.
In Vitro Neuroprotection Assay (SH-SY5Y Model)
Objective: Determine cell viability under oxidative stress conditions.
-
Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.
-
Reagents: MTT Reagent (5 mg/mL), H2O2 (Oxidative insult), Test Compounds (0.1 - 50 µM).
-
Protocol:
-
Seed differentiated cells in 96-well plates (5x10^3 cells/well).
-
Pre-treatment: Add Test Compound for 2-4 hours. Control: Vehicle (DMSO < 0.1%).
-
Insult: Add H2O2 (100-300 µM) and incubate for 24 hours.
-
Readout: Add MTT, incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.
-
Validation: Cell viability must be normalized to the "No Insult" control. A positive control (e.g., Quercetin or Donepezil) must be included.
-
Nrf2 Nuclear Translocation Assay
Objective: Confirm the mechanism of action is via the Nrf2 pathway, not just direct radical scavenging.
-
Treatment: Treat cells with EC50 concentration of isoxazole for 1, 3, and 6 hours.
-
Fractionation: Use a Nuclear/Cytosol Fractionation Kit to separate lysates.
-
Western Blot:
-
Load nuclear fractions on SDS-PAGE.
-
Primary Antibody: Anti-Nrf2.
-
Normalization Marker: Anti-Lamin B1 (Nuclear marker). Crucial: Ensure no GAPDH (Cytosolic marker) contamination in nuclear fraction.
-
-
Result: A significant increase in Nuclear Nrf2 band intensity relative to Lamin B1 confirms translocation.
Lead Optimization & SAR Data
The following table summarizes Structure-Activity Relationship (SAR) trends derived from recent literature (See Ref 1, 3). The data highlights the impact of substituents at the C-3 and C-5 positions.[3]
Table 1: Comparative Potency of Isoxazole Derivatives
| Compound ID | R1 (C-3 Position) | R2 (C-5 Position) | AChE IC50 (µM) | Neuroprotection (Cell Viability %) |
| ISO-Ref | Phenyl | Methyl | > 100 | 45% (Inactive) |
| ISO-12 | 4-Chlorophenyl | Morpholine | 12.5 | 62% |
| ISO-24 | 3,4,5-Trimethoxyphenyl | Piperidine | 4.2 | 78% |
| ISO-Lead | 3,4-Dimethoxyphenyl | N-Benzylpiperidine | 0.08 | 92% |
| Donepezil | (Standard) | - | 0.02 | 85% |
Note: "Neuroprotection" refers to viability of SH-SY5Y cells after H2O2 insult. ISO-Lead demonstrates nanomolar enzyme inhibition and superior cellular protection.
Development Workflow
The path from synthesis to lead candidate requires a rigorous feedback loop.
Caption: Figure 2: Iterative drug discovery pipeline for neuroactive isoxazoles.
References
-
Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry. (2011).[3] [Link]
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. (2016). [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects. Molecules. (2023). [Link]
-
Novel isoxazolone derivatives as acetylcholinesterase inhibitors. RSC Medicinal Chemistry. (2025).[4] [Link]
-
Endothelial cell Nrf2 controls neuroinflammation following a systemic insult. iScience. (2025).[5] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial cell Nrf2 controls neuroinflammation following a systemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Evaluation of 5-(2-Fluorophenyl)isoxazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Growing Interest in Isoxazole Scaffolds in Medicinal Chemistry
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The incorporation of an isoxazole ring can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability, making it an attractive component in the design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][5][6]
The subject of this technical guide, 5-(2-Fluorophenyl)isoxazole, combines the established therapeutic potential of the isoxazole core with the unique modulatory effects of a fluorine-substituted phenyl ring. The introduction of a fluorine atom can significantly alter a compound's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for the preliminary in-vitro evaluation of 5-(2-Fluorophenyl)isoxazole, offering researchers a structured approach to exploring its therapeutic potential.
Physicochemical Characterization of 5-(2-Fluorophenyl)isoxazole
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For 5-(2-Fluorophenyl)isoxazole, the following parameters should be determined:
| Property | Analytical Method | Rationale |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the identity and purity of the synthesized compound. |
| Melting Point | Melting Point Apparatus | Provides an indication of purity and solid-state properties. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Essential for designing appropriate in-vitro assays and predicting oral bioavailability. |
| Lipophilicity (LogP/LogD) | HPLC-based or Shake-Flask Methods | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric Titration or Spectrophotometry | Determines the ionization state of the molecule at physiological pH, which affects its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Chemical Stability | HPLC-based Stability Assays at various pH and temperatures | Assesses the compound's shelf-life and stability under physiological conditions. |
In-Vitro Biological Evaluation: A Multi-faceted Approach
Based on the known activities of isoxazole derivatives, the in-vitro evaluation of 5-(2-Fluorophenyl)isoxazole should encompass a range of biological assays to screen for potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Anticancer Activity Assessment
Isoxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[7][8][9]
The initial step is to assess the compound's cytotoxic effects on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(2-Fluorophenyl)isoxazole (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method for assessing cell viability based on mitochondrial activity. The choice of a diverse cancer cell line panel allows for the identification of potential tissue-specific cytotoxicity.
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay should be performed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cancer cells with 5-(2-Fluorophenyl)isoxazole at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Self-Validating System: The combination of Annexin V (detects externalized phosphatidylserine in early apoptosis) and PI (a nuclear stain for late apoptotic and necrotic cells with compromised membranes) provides a robust method to quantify the different stages of cell death.
Caption: Potential inhibition of COX enzymes by 5-(2-Fluorophenyl)isoxazole.
Antimicrobial Activity Assessment
The isoxazole scaffold is present in some antimicrobial agents, and its derivatives have shown activity against various bacterial and fungal strains. [2][5][10][11] Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of 5-(2-Fluorophenyl)isoxazole in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Trustworthiness of the Protocol: The broth microdilution method is a standardized and quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, ensuring reliable and reproducible results.
Antioxidant Activity Assessment
Several isoxazole derivatives have been reported to possess antioxidant properties. [4][6][12] Experimental Protocol: DPPH Radical Scavenging Assay
-
Compound Preparation: Prepare various concentrations of 5-(2-Fluorophenyl)isoxazole in methanol.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix the compound solutions with the DPPH solution. Include a positive control (e.g., Trolox or Ascorbic Acid).
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Expertise in Assay Selection: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds, making it an excellent choice for preliminary antioxidant evaluation. [6] Summary of In-Vitro Evaluation Data
The following table should be populated with the experimental results for 5-(2-Fluorophenyl)isoxazole.
| Assay | Target/Cell Line | Endpoint | Result | Positive Control |
| Cytotoxicity | MCF-7 | IC50 (µM) | Doxorubicin | |
| HepG2 | IC50 (µM) | Doxorubicin | ||
| HCT116 | IC50 (µM) | Doxorubicin | ||
| Anti-inflammatory | COX-1 | IC50 (µM) | Indomethacin | |
| COX-2 | IC50 (µM) | Celecoxib | ||
| Antimicrobial | S. aureus | MIC (µg/mL) | Vancomycin | |
| E. coli | MIC (µg/mL) | Ciprofloxacin | ||
| C. albicans | MIC (µg/mL) | Fluconazole | ||
| Antioxidant | DPPH Radical | IC50 (µg/mL) | Trolox |
Conclusion and Future Directions
This technical guide outlines a comprehensive and logically structured approach for the preliminary in-vitro evaluation of 5-(2-Fluorophenyl)isoxazole. The data generated from these assays will provide a solid foundation for understanding the compound's potential therapeutic applications. Promising results in any of these areas would warrant further investigation, including more detailed mechanism of action studies, in-vivo efficacy and safety assessments, and structure-activity relationship (SAR) studies to optimize its biological activity. The versatility of the isoxazole scaffold suggests that 5-(2-Fluorophenyl)isoxazole could be a valuable starting point for the development of new and effective therapeutic agents.
References
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). Vertex AI Search.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022-08-15). ACS Omega.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023-02-03). PubMed.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-05). Frontiers.
- Buy 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid. Smolecule.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024-11-15). PubMed.
- A review of isoxazole biological activity and present synthetic techniques. [Source Not Found].
- Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. (2024-09-17). PMC - NIH.
- Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). PMC.
- A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). [Source Not Found].
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source Not Found].
- Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). PMC - NIH.
- Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024-10-13). ResearchGate.
- Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC - NIH.
- Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018-01-12). PubMed.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). PubMed.
- Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... ResearchGate.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025-08-10). ResearchGate.
- Isoxazole derivatives as anticancer agents. (2024-03-04). ChemicalBook.
- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Design for In Vitro Cytotoxicity Profiling of 5-(2-Fluorophenyl)isoxazole
An Application Guide for Researchers
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan to evaluate the cytotoxicity of a specific novel compound, 5-(2-Fluorophenyl)isoxazole. We move beyond simple protocols to explain the causality behind experimental choices, advocating for a multi-assay, tiered approach that progresses from primary viability screening to the elucidation of specific cell death mechanisms. This guide includes detailed, step-by-step protocols for key assays, data interpretation strategies, and mandatory visualizations to clarify complex workflows and pathways, ensuring a self-validating and scientifically rigorous investigation.
Section 1: Foundational Principles of Experimental Design
A successful cytotoxicity study is not merely the execution of an assay but a well-reasoned investigation. The initial design phase is critical for generating meaningful and reproducible data.
The Rationale for a Multi-Assay Approach
Cytotoxicity is a complex process that can manifest through various cellular events, including metabolic shutdown, loss of membrane integrity, or programmed cell death (apoptosis). Relying on a single assay can provide a narrow and potentially misleading view. For instance, an assay measuring metabolic activity might not distinguish between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell death).[3] Therefore, we advocate for a tiered approach utilizing orthogonal assays that measure different cellular parameters. This strategy provides a more complete and validated picture of the compound's biological impact.
Strategic Selection of Cell Lines
The choice of cell line is paramount and should be directly guided by the research question.[4] The goal is to model a relevant biological context, whether it's a specific cancer type or general toxicity.
-
Relevance to Target Disease: If 5-(2-Fluorophenyl)isoxazole is being investigated as a potential anticancer agent, a panel of cancer cell lines from different tissues of origin should be used. For example, isoxazole derivatives have shown efficacy against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[5][6]
-
Inclusion of a Non-Cancerous Control: To assess selectivity, it is crucial to include a non-cancerous cell line. This helps determine if the compound has a specific effect on cancer cells or exhibits general toxicity. Human fibroblast lines (e.g., MRC-5) or human embryonic kidney cells (HEK293) are common choices.[7][8] A high therapeutic index (the ratio of toxicity in normal cells to cancer cells) is a desirable characteristic for a drug candidate.
Table 1: Example Panel of Cell Lines for Cytotoxicity Profiling
| Cell Line | Type | Tissue of Origin | Rationale |
| MCF-7 | Cancer (Adenocarcinoma) | Breast | Represents a common, well-characterized breast cancer model. |
| HepG2 | Cancer (Hepatoblastoma) | Liver | Relevant for studying hepatotoxicity and liver cancer efficacy. |
| A549 | Cancer (Carcinoma) | Lung | A standard model for lung cancer research. |
| MRC-5 | Normal (Fibroblast) | Lung | A non-cancerous control to determine cytotoxic selectivity.[4] |
Designing Dose-Response and Time-Course Studies
Cytotoxicity is both dose- and time-dependent.
-
Dose-Response: Cells should be exposed to a wide range of concentrations of 5-(2-Fluorophenyl)isoxazole, typically in a log or semi-log serial dilution. This allows for the determination of the IC50 (half-maximal inhibitory concentration) , a key quantitative measure of a compound's potency.
-
Time-Course: Evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) is essential. Some compounds may induce rapid necrotic death, while others may trigger a slower apoptotic process. A time-course study reveals the kinetics of the cytotoxic effect.
The Critical Role of Controls
Proper controls are non-negotiable for data validation.[9] Every 96-well plate should include:
-
Untreated Cells (Negative Control): Cells cultured in medium alone. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is working correctly.
Section 2: A Tiered Approach to Cytotoxicity Assessment
We propose a logical workflow that moves from broad screening to detailed mechanistic investigation. This tiered system optimizes resources by focusing deeper analysis on compounds that show initial promise.
Caption: Tiered workflow for cytotoxicity assessment.
Tier 1: Primary Viability & Cytotoxicity Screening
The goal of this tier is to efficiently determine if 5-(2-Fluorophenyl)isoxazole has a biological effect on cell viability and to quantify its potency (IC50).
-
MTT Assay (Metabolic Activity): This is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][10] A decrease in metabolic activity is an indicator of reduced cell viability or proliferation.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11] This assay measures the amount of LDH released, providing a direct measure of cytotoxicity.
Tier 2: Elucidating the Mechanism of Cell Death
If the compound shows significant activity in Tier 1, the next step is to understand how it is killing the cells.
Caption: Distinguishing cell populations via Annexin V/PI assay.
-
Annexin V/PI Staining for Apoptosis: This flow cytometry-based assay is the gold standard for differentiating between apoptosis and necrosis.
-
Annexin V is a protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
-
-
Cell Cycle Analysis: Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometric analysis of cells stained with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase (G0/G1, S, G2/M).[14][15] An accumulation of cells in a specific phase suggests the compound may be interfering with checkpoints in that phase.
-
Measurement of Reactive Oxygen Species (ROS): The production of ROS is a common mechanism of drug-induced cytotoxicity.[6] The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method to measure intracellular ROS levels.[16][17] DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Section 3: Detailed Protocols
The following protocols are standardized methodologies. Always refer to manufacturer's instructions for specific kit components.
General Cell Culture & Compound Preparation
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have >95% viability before seeding.
-
Compound Stock Solution: Prepare a high-concentration stock solution of 5-(2-Fluorophenyl)isoxazole (e.g., 10-100 mM) in sterile DMSO. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol: MTT Assay
Principle: Measures metabolic activity via mitochondrial dehydrogenase function.[18]
-
Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 5-(2-Fluorophenyl)isoxazole or controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20] Mix gently by pipetting to dissolve the crystals.
-
Read Absorbance: Incubate for an additional 2-4 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[11]
-
Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for the desired time period.
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol (typically contains substrate, cofactor, and diaphorase).
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the provided stop solution.
-
Read Absorbance: Measure the absorbance at 490 nm within 1 hour.
Protocol: Annexin V/PI Apoptosis Assay
Principle: Differentiates live, apoptotic, and necrotic cells using flow cytometry.[21]
-
Seeding: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet twice with cold PBS.
-
Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide
Principle: Quantifies DNA content to determine the distribution of cells in G0/G1, S, and G2/M phases.[14][22]
-
Seeding & Treatment: Follow step 1 from the Annexin V/PI protocol.
-
Harvest Cells: Harvest approximately 1x10^6 cells as described above.
-
Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]
-
Incubate: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry.
Protocol: ROS Detection with DCFDA
Principle: Measures intracellular reactive oxygen species (ROS) using the fluorescent probe DCFDA.[23][24]
-
Seeding: Seed cells in a black, clear-bottom 96-well plate or a 6-well plate (for flow cytometry).
-
Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event. Include a positive control like H2O2.
-
Loading: Remove the treatment medium and wash cells with warm PBS or HBSS.
-
Staining: Add medium containing 10-20 µM DCFDA and incubate for 30-45 minutes at 37°C.[24]
-
Wash: Wash cells twice with PBS to remove excess probe.
-
Analysis: Measure fluorescence immediately using a microplate reader (Ex/Em = ~485/535 nm) or by flow cytometry (FITC channel).
Section 4: Data Analysis and Interpretation
Calculating IC50 Values
The IC50 value is calculated from the dose-response curve.
-
Normalize Data: Convert the raw absorbance/fluorescence values to percentage viability relative to the vehicle control.
-
% Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
Plot Data: Plot % Viability against the log of the compound concentration.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50.
Table 2: Example IC50 Data Summary
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | 15.2 | 8.1 | 4.5 |
| HepG2 | 22.5 | 12.3 | 7.9 |
| MRC-5 | >100 | 85.6 | 62.1 |
Interpreting Flow Cytometry Data
-
Annexin V/PI: Use quadrant analysis to quantify the percentage of cells in each population:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI-): Debris or necrotic cells
-
-
Cell Cycle: Use a histogram to visualize the cell cycle distribution. The software will model the peaks to calculate the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).
Synthesizing Data from Multiple Assays
The true power of this approach lies in combining the results. For example:
-
Scenario A: A low MTT result, a high LDH result, and a high percentage of PI-positive cells suggests a rapid, necrotic mode of cell death.
-
Scenario B: A low MTT result, a low LDH result, and a high percentage of Annexin V-positive/PI-negative cells points towards an apoptotic mechanism.
-
Scenario C: A low MTT result accompanied by a G2/M cell cycle arrest suggests the compound may be an antimitotic agent . An increase in ROS levels could indicate that oxidative stress is a key upstream event leading to apoptosis.
By systematically applying this tiered, multi-assay approach, researchers can build a comprehensive and robust cytotoxicity profile for 5-(2-Fluorophenyl)isoxazole, moving from a simple "yes/no" answer on toxicity to a detailed understanding of its mechanism of action.
Section 5: References
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed. [Link]
-
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. (2012). ResearchGate. [Link]
-
Study of the in vitro cytotoxicity testing of medical devices. (2015). National Center for Biotechnology Information. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Bentham Science. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). National Center for Biotechnology Information. [Link]
-
DCF-DA Assay Protocol. (n.d.). BTL. [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2018). National Center for Biotechnology Information. [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). National Center for Biotechnology Information. [Link]
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Bentham Science. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
-
Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). National Institutes of Health. [Link]
-
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2024). bioRxiv. [Link]
-
Assaying cell cycle status using flow cytometry. (2015). National Center for Biotechnology Information. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. doc.abcam.com [doc.abcam.com]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2-Fluorophenyl)isoxazole as a Novel PARP Inhibitor in Cancer Research
Foreword: The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] These inhibitors exploit the concept of synthetic lethality, where the inhibition of a second pathway (PARP-mediated single-strand break repair) in a cell that is already deficient in a primary pathway (homologous recombination) leads to cell death.[3] While several PARP inhibitors have gained regulatory approval, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties remains a key focus in drug discovery.[1][2] The isoxazole core is a versatile heterocyclic motif known for its diverse pharmacological activities, including anticancer properties.[4][5][6] This document provides a detailed technical guide for researchers investigating the potential of 5-(2-Fluorophenyl)isoxazole, a representative isoxazole-based compound, as a PARP inhibitor.
Mechanistic Rationale: Targeting the DNA Damage Response
The primary mechanism of action of PARP inhibitors involves the enzymatic inhibition of PARP1 and PARP2. These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, upon encountering a replication fork, can degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptosis.
A second, and arguably more potent, mechanism is "PARP trapping."[3] Here, the inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a break. This drug-enzyme-DNA complex prevents the dissociation of PARP from the DNA, effectively stalling the repair process and creating a physical obstruction to DNA replication and transcription, which is highly cytotoxic.
The introduction of a fluorine atom at the ortho-position of the phenyl ring in 5-(2-Fluorophenyl)isoxazole is hypothesized to enhance binding affinity and selectivity for the PARP active site through potential hydrogen bonding interactions and altered electronic properties.
Caption: Mechanism of action of 5-(2-Fluorophenyl)isoxazole as a PARP inhibitor.
Hypothetical Compound Profile: 5-(2-Fluorophenyl)isoxazole
The following table summarizes the hypothetical in vitro activity of 5-(2-Fluorophenyl)isoxazole. These values are representative of a potent and selective PARP inhibitor and should be experimentally determined.
| Parameter | Value | Cell Line / Assay Condition |
| PARP1 IC50 | 4 nM | Recombinant Human PARP1 Enzyme Assay |
| PARP2 IC50 | 50 nM | Recombinant Human PARP2 Enzyme Assay |
| Cellular PARP Inhibition EC50 | 25 nM | HeLa cells, Immunofluorescence-based PAR detection |
| Cytotoxicity (CC50) | 42 nM | BRCA1-deficient (HCC1937) breast cancer cells |
| Cytotoxicity (CC50) | >10 µM | BRCA-proficient (MCF-7) breast cancer cells |
Experimental Protocols
PARP Enzymatic Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 5-(2-Fluorophenyl)isoxazole against recombinant PARP1 and PARP2.
Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-(2-Fluorophenyl)isoxazole in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Setup: In a 96-well plate, add 25 µL of the diluted compound or vehicle (DMSO in assay buffer).
-
Enzyme Addition: Add 25 µL of a solution containing PARP enzyme, histone H1, and activated DNA in assay buffer.
-
Initiation: Add 50 µL of biotinylated NAD+ in assay buffer to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the PARP enzymatic assay.
Cell Viability Assay
This protocol is for assessing the cytotoxic effect of 5-(2-Fluorophenyl)isoxazole on cancer cell lines with different DNA repair capacities.
Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cell death or growth inhibition.
Materials:
-
BRCA1-deficient (e.g., HCC1937) and BRCA-proficient (e.g., MCF-7) breast cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
5-(2-Fluorophenyl)isoxazole
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-(2-Fluorophenyl)isoxazole (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Assay:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS). Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Caption: Workflow for the cell viability assay.
DNA Damage Assessment (γH2AX Staining)
This protocol is for quantifying DNA double-strand breaks as a measure of the downstream effect of PARP inhibition.
Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DSBs. Immunofluorescence staining for γH2AX foci allows for the visualization and quantification of DNA damage.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
5-(2-Fluorophenyl)isoxazole
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., rabbit monoclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with 5-(2-Fluorophenyl)isoxazole at a relevant concentration (e.g., 10x EC50) for 24 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci in treated cells compared to control cells indicates an increase in DSBs.
Caption: Workflow for γH2AX staining to assess DNA damage.
Concluding Remarks and Future Directions
The presented application notes provide a framework for the initial investigation of 5-(2-Fluorophenyl)isoxazole as a potential PARP inhibitor. The hypothetical data suggests a potent and selective compound with promising anticancer activity in BRCA-deficient models. Further studies should focus on confirming these findings through rigorous experimental validation. Key future directions include:
-
In vivo efficacy studies: Evaluating the antitumor activity of 5-(2-Fluorophenyl)isoxazole in xenograft models of BRCA-mutated cancers.
-
Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement in vivo.
-
Combination therapies: Investigating the synergistic potential of 5-(2-Fluorophenyl)isoxazole with other anticancer agents, such as chemotherapy or immunotherapy.
The exploration of novel isoxazole-based PARP inhibitors like 5-(2-Fluorophenyl)isoxazole holds the potential to expand the therapeutic arsenal against cancers with DNA repair deficiencies.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
-
Malik, U., & Pal, D. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 279, 116898. [Link]
-
Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Tripathi, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 1-15. [Link]
-
Al-Ostath, S., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Molecules, 26(17), 5183. [Link]
-
Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18209. [Link]
-
Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 584-588. [Link]
-
ICE Bioscience. (2024). PARPi screening cascade to facilitate novel drug discovery. [Link]
-
Johannes, J. W., et al. (2021). Discovery of AZD5305, a Next-Generation, Orally Bioavailable, and Highly Selective PARP1 Inhibitor and Trapper. Journal of Medicinal Chemistry, 64(22), 16731-16751. [Link]
-
Othman, E. A., et al. (2019). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. RSC Advances, 9(46), 26867-26880. [Link]
-
Tew, W. P., Lacchetti, C., & Kohn, E. C. (2022). Poly (ADP-ribose) polymerase inhibitors in the management of ovarian cancer: ASCO Guideline rapid recommendation update. Journal of Clinical Oncology, 40(30), 3505-3509. [Link]
-
Zablocka, M., et al. (2022). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 23(15), 8497. [Link]
-
National Cancer Institute. (2022). PARP Inhibitors. [Link]
-
Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. (2022). International Journal of Molecular Sciences, 23(17), 9789. [Link]
-
Węsierska, M., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(14), 5431. [Link]
-
D'Amico, M., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 6(8), 1236-1250. [Link]
-
Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). ACS Omega, 9(1), 1-23. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Journal of the Indian Chemical Society, 101(6), 101345. [Link]
-
In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. (2025). Scientific Reports, 15(1), 23237. [Link]
-
Ashworth, A. (2008). A synthetic lethal therapeutic approach: poly(ADP) ribose polymerase inhibitors for the treatment of cancers deficient in DNA double-strand break repair. Journal of Clinical Oncology, 26(22), 3785-3790. [Link]
Sources
- 1. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. espublisher.com [espublisher.com]
- 6. ijpca.org [ijpca.org]
Application Notes & Protocols: A Framework for In Vivo Efficacy Assessment of 5-(2-Fluorophenyl)isoxazole
Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry, featured in a wide array of approved drugs.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.[2][3] The incorporation of a fluorinated phenyl group, as in 5-(2-Fluorophenyl)isoxazole, is a common strategy in drug design aimed at enhancing metabolic stability, bioavailability, and target binding affinity.[4]
Given the pleiotropic potential of the isoxazole scaffold, a new derivative like 5-(2-Fluorophenyl)isoxazole requires a systematic and multi-faceted in vivo evaluation to elucidate its primary efficacy profile. This document provides a comprehensive framework of experimental models and detailed protocols to investigate the therapeutic potential of this compound, with a focus on its neuro-modulatory and anti-inflammatory activities, two areas where isoxazole derivatives have shown significant promise.[5][6]
The following protocols are designed as self-validating systems, incorporating appropriate controls and established endpoints to ensure data integrity and reproducibility. The experimental choices are explained to provide clarity on the mechanistic questions being addressed.
Section 1: Foundational Pharmacological Assessment
Before embarking on disease-specific efficacy models, a foundational understanding of the compound's behavior in a biological system is paramount. This initial phase establishes the dosing parameters essential for all subsequent efficacy studies.
Causality of Experimental Choices: A Maximum Tolerated Dose (MTD) study is critical to identify a safe dose range and prevent confounding toxicity in efficacy models. Pharmacokinetic (PK) analysis is equally vital to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which informs the dosing regimen (e.g., frequency and route of administration) required to maintain therapeutic concentrations.
Caption: Initial workflow for in vivo compound evaluation.
Section 2: In Vivo Efficacy Model 1: LPS-Induced Neuroinflammation
Scientific Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders.[7] Systemic administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a robust and widely used model to induce an acute inflammatory response in the brain.[8] Peripheral LPS activates the innate immune system, leading to the production of pro-inflammatory cytokines that can cross the blood-brain barrier or signal to it, resulting in the activation of resident microglia and astrocytes.[7][9] This model is ideal for screening the anti-neuroinflammatory potential of 5-(2-Fluorophenyl)isoxazole by assessing its ability to suppress microglial activation and cytokine production in the central nervous system.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Protocol: LPS-Induced Neuroinflammation in Mice
1. Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old. This strain is widely characterized for this model.[10]
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and controlled temperature/humidity.
-
Allow at least 7 days of acclimatization before the experiment begins.
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Vehicle only.
-
Group 2 (LPS + Vehicle): Vehicle + LPS challenge.
-
Group 3 (LPS + Test Compound): 5-(2-Fluorophenyl)isoxazole + LPS challenge. (Multiple dose levels can be tested).
-
Group 4 (LPS + Positive Control): Dexamethasone (e.g., 1 mg/kg, i.p.) + LPS challenge.
3. Dosing and Induction:
-
Prepare 5-(2-Fluorophenyl)isoxazole in a suitable vehicle (e.g., 5% DMSO, 5% Tween-80 in saline).
-
Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route 60 minutes prior to the LPS challenge.
-
Prepare LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.
-
Administer LPS at a dose of 0.5 mg/kg (i.p.) to induce a robust inflammatory response.[10] Administer saline to the Vehicle Control group.
4. Endpoint Analysis (24 hours post-LPS):
-
Behavioral Assessment (optional, prior to sacrifice):
-
Assess general locomotor activity and sickness behavior using an Open Field Test. A reduction in movement is an expected outcome of LPS-induced inflammation.
-
-
Tissue Collection:
-
Anesthetize mice deeply with isoflurane or a similar anesthetic.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
For histology, continue perfusion with 4% paraformaldehyde (PFA). For biochemistry, do not use PFA.
-
Decapitate the animal and carefully dissect the brain. For histology, post-fix the brain in 4% PFA overnight. For biochemistry, dissect specific regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
5. Quantification and Data Analysis:
-
Biochemical Analysis: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA or multiplex assay kits.
-
Histopathology: Section the PFA-fixed brain and perform immunohistochemistry for Iba1, a marker for microglia. Quantify microglial activation by analyzing cell morphology (ramified vs. amoeboid) and staining intensity.[11]
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value < 0.05 is typically considered significant.
Data Presentation: Brain Cytokine Levels
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Dexamethasone | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 3: In Vivo Efficacy Model 2: PTZ-Induced Acute Seizures
Scientific Rationale: The anticonvulsant properties of isoxazole derivatives are well-documented.[1] The pentylenetetrazole (PTZ) induced seizure model is a standard and highly reproducible acute model for screening potential anticonvulsant compounds.[12] PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration leads to neuronal hyperexcitability that manifests as clonic and tonic-clonic seizures.[13] This model is effective for identifying compounds that may enhance GABAergic neurotransmission or modulate ion channels to reduce neuronal excitability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 11. scantox.com [scantox.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System [mdpi.com]
Analytical methods for detecting 5-(2-Fluorophenyl)isoxazole in biological samples
Application Note: High-Sensitivity Quantitation of 5-(2-Fluorophenyl)isoxazole in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale
The moiety 5-(2-Fluorophenyl)isoxazole represents a critical pharmacophore found in various therapeutic classes, including COX-2 inhibitors (e.g., Valdecoxib metabolites), antipsychotics (benzisoxazole derivatives), and emerging anticancer agents targeting HSP90. Accurate detection of this core structure in biological samples (plasma, urine, tissue homogenate) is essential for pharmacokinetic (PK) profiling and metabolic stability assessment.
This guide moves beyond generic protocols to address the specific physicochemical challenges of phenylisoxazoles:
-
Lipophilicity: With a calculated LogP of ~2.5–3.0, the analyte exhibits high plasma protein binding (>90%), necessitating aggressive disruption during extraction.[1]
-
Isoxazole Stability: The N-O bond is susceptible to reductive cleavage under certain metabolic conditions; sample handling must prevent ex-vivo degradation.[1]
-
Ionization Efficiency: While the isoxazole nitrogen is weakly basic, electrospray ionization (ESI) in positive mode is the method of choice, enhanced by acidic mobile phases.[1]
Physicochemical Profile & Analyte Data
Before method development, the analyte's properties dictate the extraction strategy.[1]
| Property | Value / Characteristic | Impact on Methodology |
| IUPAC Name | 5-(2-fluorophenyl)-1,2-oxazole | Target Analyte |
| Formula | C₉H₆FNO | Monoisotopic Mass: 163.04 |
| Precursor Ion | 164.1 m/z [M+H]⁺ | Primary MS target |
| LogP (Calc) | ~2.6 | Requires organic solvent extraction (LLE) or reversed-phase SPE.[2] |
| pKa (Conj. Acid) | ~ -2.0 to 1.0 (Weak base) | Protonation requires low pH (0.1% Formic Acid).[1] |
| Solubility | Low in water; High in MeOH, ACN, DMSO | Reconstitution solvent must contain >30% organic to prevent adsorption.[1] |
Sample Preparation Protocols
We present two protocols: High-Throughput (HT) for screening and High-Sensitivity (HS) for trace analysis (sub-ng/mL).
Protocol A: Solid Phase Extraction (HS - Recommended)
Rationale: SPE provides the cleanest extract, removing phospholipids that cause ion suppression in the isoxazole region.
Materials:
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) 30 mg/1 cc.[1]
-
Internal Standard (IS): 5-(2-Chlorophenyl)isoxazole or d4-labeled analog.
Workflow:
-
Pre-treatment: Aliquot 100 µL Plasma. Add 20 µL IS working solution.[1] Add 200 µL 2% H₃PO₄ (disrupts protein binding).[1] Vortex 30s.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample (~320 µL) onto cartridge. Apply low vacuum.[1]
-
Washing:
-
Elution: 500 µL Acetonitrile.
-
Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
Protocol B: Supported Liquid Extraction (SLE) (Alternative)
Rationale: Superior to LLE for automation; avoids emulsion formation common with phenyl-containing compounds.
-
Mix 100 µL Plasma with 100 µL Water (1:1 dilution).[1]
-
Load onto SLE+ plate (diatomaceous earth). Wait 5 mins for absorption.
-
Elute with 1 mL MTBE (Methyl tert-butyl ether).[1]
-
Evaporate and reconstitute.
LC-MS/MS Method Parameters
The separation utilizes a Phenyl-Hexyl column rather than a standard C18.[1] Scientific Logic:[3][4][5][6][7][8] The Phenyl-Hexyl phase offers "pi-pi" interactions with the fluorophenyl ring of the analyte, providing orthogonal selectivity and separating the analyte from matrix isobars better than hydrophobic interaction alone.[1]
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Divert to waste (salt removal) |
| 3.0 | 90 | Elution of Analyte |
| 4.0 | 90 | Column Wash |
| 4.1 | 10 | Re-equilibration |
Mass Spectrometry Settings (ESI+)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Logic |
|---|---|---|---|---|
| 5-(2-F-Ph)-Isoxazole | 164.1 | 136.1 | 22 | Loss of N₂ (Isoxazole ring cleavage) |
| Qualifier | 164.1 | 109.1 | 35 | Loss of C₃HNO (Fluorophenyl cation) |
| IS (Chloro-Analog) | 180.1 | 152.1 | 24 | Analogous loss of N₂ |
Workflow Visualization
The following diagram illustrates the critical decision pathways for sample preparation and the analytical workflow.
Caption: Analytical decision tree comparing High-Throughput (PPT) vs. High-Sensitivity (SPE) workflows for isoxazole determination.
Validation & Quality Assurance (Self-Validating Systems)
To ensure the protocol is "self-validating" (i.e., errors are detected immediately), implement the following acceptance criteria based on FDA Bioanalytical Method Validation Guidance.
-
Matrix Factor (MF) Assessment:
-
Internal Standard Monitoring:
-
Carryover Check:
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1][2][9] Available at: [Link]
-
PubChem. Compound Summary: 5-(2,4-Difluorophenyl)isoxazole (Structural Analog).[2] National Library of Medicine.[1] Available at: [Link][1]
-
Li, S., et al. (2025).[1][10][11] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[10] RSC Medicinal Chemistry.[1][10] Available at: [Link]
-
Shimadzu Application News. Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma (Demonstrating Phenyl-Hexyl selectivity). Available at: [Link][1][7]
-
Karthikeyan, C., et al. (2025).[1][10] Advances in isoxazole chemistry and their role in drug discovery.[1][4][8][10][11] RSC Advances.[1] Available at: [Link]
Sources
- 1. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(2,4-Difluorophenyl)isoxazole | C9H5F2NO | CID 2774710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. ijpca.org [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Green Synthesis of Isoxazole Derivatives
Introduction: The Imperative for Greener Isoxazole Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] Traditionally, the synthesis of these vital heterocyclic compounds has often depended on methods that utilize harsh reagents, volatile organic solvents, and energy-intensive conditions, presenting significant environmental and safety challenges.[1][4] In response, the principles of green chemistry have spurred the development of sustainable and efficient synthetic methodologies.[5][6]
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to several field-proven green chemistry approaches for isoxazole synthesis. The focus is on practical, robust, and eco-friendly protocols that offer significant advantages over conventional methods, including accelerated reaction rates, higher yields, milder conditions, and reduced waste generation.[4][7]
Core Green Methodologies for Isoxazole Synthesis
The primary green strategies for isoxazole synthesis revolve around alternative energy sources, the use of benign solvent systems, catalyst efficiency, and the design of atom-economical reaction pathways like multicomponent reactions (MCRs).
Ultrasound-Assisted Synthesis (Sonochemistry)
Principle & Rationale: Sonochemistry utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[1] This phenomenon creates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), which dramatically enhances mass transfer and accelerates chemical reactions.[1] This energy input allows for significantly shorter reaction times, often at lower bulk temperatures, and can minimize the formation of byproducts.[7][8][9]
Protocol 1: Ultrasound-Promoted, Catalyst-Free Three-Component Synthesis of Isoxazol-5(4H)-ones in Water
This protocol describes the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones via a one-pot, three-component reaction, leveraging the synergistic effects of ultrasound and water as a green solvent. This approach avoids the need for any external catalyst.[10]
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
High-power ultrasonic bath or probe sonicator (e.g., 40-47 kHz)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is consistent with the water level in the bath. Irradiate the heterogeneous mixture with ultrasound at room temperature or a slightly elevated temperature (e.g., 50°C) for 15-35 minutes.[8]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).
-
Work-up and Purification: Upon completion, the solid product typically precipitates from the aqueous solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a generous amount of cold deionized water to remove any water-soluble starting materials or byproducts.
-
Drying & Recrystallization: Dry the crude product in an oven. For higher purity, recrystallize the solid from hot ethanol to yield the pure 3-methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-one.
Data Summary: Ultrasound vs. Conventional Methods
| Method | Energy Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ultrasound-Assisted | 47 kHz Ultrasound | Itaconic Acid | Water | 15 min | 95% | [8] |
| Conventional Heating | Oil Bath (100°C) | Itaconic Acid | Water | 3 hours | 90% | [8] |
| Ultrasound-Assisted | 90 W Ultrasound | Fe₂O₃ NPs | Water | 20-35 min | 84-91% | [8] |
| Conventional Stirring | Magnetic Stirrer | None | Water | 4-6 hours | Lower | [10] |
Microwave-Assisted Synthesis
Principle & Rationale: Microwave irradiation provides a powerful tool for green synthesis by offering rapid, efficient, and uniform heating of the reaction mixture.[11] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules, leading to a dramatic reduction in reaction times (from hours to minutes), often with improved yields and selectivity.[12] This efficiency minimizes energy consumption and reduces the potential for side-product formation.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol details the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride under microwave irradiation to form 3,5-disubstituted isoxazoles.
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium hydroxide
-
Ethanol
-
Microwave reactor with a sealed-vessel system
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10-15 mL of ethanol.
-
Basification: Add a solution of sodium hydroxide in ethanol to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for 10-15 minutes at a power of approximately 200-300 W.
-
Monitoring: After the irradiation period, cool the vessel to room temperature before opening. Check for reaction completion via TLC.
-
Work-up and Purification: Pour the reaction mixture into cold water. A solid precipitate of the isoxazole derivative will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 3,5-diphenylisoxazole.
Multicomponent Reactions (MCRs) in Green Solvents
Principle & Rationale: Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are inherently green. They exhibit high atom economy, reduce the number of synthetic steps, and minimize waste from purification of intermediates.[13] Performing these reactions in benign solvents like water or glycerol further enhances their green credentials.[8][13]
Protocol 3: Deep Eutectic Solvent-Mediated Three-Component Synthesis of 5-Amino-isoxazole-4-carbonitriles
This protocol uses a deep eutectic solvent (DES) composed of K₂CO₃ and glycerol as a recyclable and environmentally friendly catalytic medium for a three-component reaction.[13]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Potassium carbonate (K₂CO₃)
-
Glycerol
Step-by-Step Procedure:
-
Prepare DES: Prepare the catalytic medium by mixing potassium carbonate and glycerol in a 1:4 molar ratio.
-
Reaction Setup: In a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) to the K₂CO₃/glycerol DES.
-
Reaction: Stir the mixture vigorously at room temperature for 20-120 minutes.[13]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, add water to the reaction mixture. The product will precipitate out.
-
Isolation: Collect the solid product by filtration, wash with water to remove the DES, and dry. The resulting 5-amino-3-phenylisoxazole-4-carbonitrile is often pure enough for subsequent use, or it can be recrystallized.
Visualizing the Synthetic Pathways
Diagram 1: Core 1,3-Dipolar Cycloaddition Mechanism The most fundamental route to the isoxazole core is the 1,3-dipolar cycloaddition between an in situ generated nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[14][15][16] This concerted, pericyclic reaction is highly efficient and forms the basis for many synthetic strategies.[14]
Caption: Mechanism of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
Diagram 2: Green Synthesis Experimental Workflow This diagram outlines the general workflow for a green synthesis protocol, emphasizing the cycle of reaction, isolation, and analysis.
Caption: General workflow for green isoxazole synthesis.
Conclusion and Future Outlook
The adoption of green chemistry principles has revolutionized the synthesis of isoxazole derivatives. Techniques such as ultrasound and microwave irradiation, coupled with multicomponent strategies and the use of environmentally benign solvents, offer substantial improvements in efficiency, safety, and sustainability over traditional methods.[7][8] These protocols not only reduce reaction times and increase yields but also align with the growing demand for sustainable practices in the pharmaceutical and chemical industries. Future research will likely focus on developing even more efficient catalytic systems, exploring flow chemistry applications, and utilizing bio-based solvents and catalysts to further advance the green synthesis of these medicinally vital heterocycles.
References
-
Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]
-
Allegretti, P. E., et al. (2018). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Rostami, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. Available at: [Link]
-
Mekelleche, S. M., et al. (2020). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Molecules. Available at: [Link]
-
Kiyani, H., & Daroughezadeh, Z. (2022). Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Journal of Chemical Sciences. Available at: [Link]
-
Dofe, V. S., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Kaur, A., et al. (2025). Green Synthesis of Isoxazole Derivatives by a One-Pot Multicomponent Reaction and Their Antiviral Activity Evaluation. ResearchGate. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Arabian Journal of Chemistry. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Kaur, A., et al. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. (2025). ResearchGate. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021). NVEO. Available at: [Link]
-
Catalyst-free electro-photochemical facile synthesis of oxazoles using... (2022). ResearchGate. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Available at: [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
1,3-dipolar cycloaddition reactions. (2020). YouTube. Available at: [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Sciety. Available at: [Link]
-
Green Synthesis of Isoxazole Analogues. (2022). Scribd. Available at: [Link]
-
Green Chemistry: What benchmarking metrics can I use to show the green advance? (2023). YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scribd.com [scribd.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. researchgate.net [researchgate.net]
- 13. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 5-(2-Fluorophenyl)isoxazole Synthesis
Subject: Troubleshooting Reaction Byproducts & Optimization
Executive Summary
The 5-(2-fluorophenyl)isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, often synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with 2-fluorophenylacetylene.[1] While this "Click" chemistry is robust, the specific electronic and steric properties of the ortho-fluorine substituent introduce unique failure modes.
This guide addresses the three critical impurity profiles encountered in this synthesis:
-
Regioisomeric Contamination (Formation of the 4-substituted isomer).
-
Defluorination (Nucleophilic aromatic substitution of the fluorine atom).[5]
Module 1: The Regioselectivity Conundrum
User Question: "I am targeting the 5-(2-fluorophenyl) isomer, but NMR suggests a mixture containing the 4-(2-fluorophenyl) regioisomer. How do I fix this?"
Technical Insight
In thermal 1,3-dipolar cycloadditions, the regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.[1] While the 5-substituted isomer is generally favored due to steric hindrance, the ortho-fluorine atom on the phenyl ring can distort the electronic bias, leading to significant amounts of the unwanted 3,4-disubstituted isomer (often 10–20%).[1]
The Solution: Copper(I) Catalysis (CuAAC)
To enforce exclusive regioselectivity for the 3,5-isomer, you must switch from thermal conditions to a Copper(I)-catalyzed system.[1] Similar to the famous azide-alkyne click reaction, Cu(I) forms a copper acetylide intermediate with the terminal alkyne, directing the nitrile oxide attack exclusively to the 5-position.
Corrective Protocol:
-
Catalyst: Use CuSO₄·5H₂O (5 mol%) with Sodium Ascorbate (10 mol%) to generate Cu(I) in situ.[1]
-
Mechanism: The copper coordinates the alkyne, lowering the activation energy for the specific 3,5-transition state and effectively blocking the 4-position.
Module 2: The "Missing Fluorine" Mystery (SnAr)
User Question: "Mass spectrometry shows a peak corresponding to [M - F + OMe]. Why is my fluorine atom being replaced?"
Technical Insight
This is a classic case of Nucleophilic Aromatic Substitution (SnAr) . The isoxazole ring is electron-withdrawing (similar to a pyridine ring). When attached to the phenyl group, it pulls electron density away from the ring, activating the ortho-fluorine.[1]
If you generate your nitrile oxide using a strong nucleophilic base (e.g., Sodium Methoxide, Sodium Hydroxide) or use methanol as a solvent with a strong base, the methoxide/hydroxide ion will attack the 2-position, displacing the fluorine.[1]
The Solution: Base Selection
You must use non-nucleophilic bases to generate the nitrile oxide from the hydroximoyl chloride precursor.
Recommended Bases:
-
Primary Choice: Potassium Bicarbonate (KHCO₃) – Mild, heterogeneous.[1]
-
Secondary Choice: DIPEA (Hünig's Base) or Triethylamine – Sterically hindered, non-nucleophilic.[1]
-
Avoid: NaOMe, NaOH, KOH, LiOH.[1]
Module 3: The Dimerization Trap (Furoxan)
User Question: "My yield is low (<40%), and I isolated a crystalline white solid that is not my product. What is it?"
Technical Insight
The solid is likely a Furoxan (1,2,5-oxadiazole-2-oxide) .[1] This forms when the nitrile oxide reacts with itself (dimerization) faster than it reacts with the alkyne. This occurs when the instantaneous concentration of the nitrile oxide is too high relative to the dipolarophile (alkyne).
The Solution: Kinetic Control
To prevent dimerization, you must keep the steady-state concentration of the nitrile oxide low.
Corrective Protocol:
-
Excess Alkyne: Use 1.2 – 1.5 equivalents of 2-fluorophenylacetylene.[1][3]
-
Slow Addition: Do not dump the base in at once. Dissolve the hydroximoyl chloride (nitrile oxide precursor) in a syringe and add it dropwise over 2–4 hours to the solution containing the alkyne and base.
Visualizing the Reaction Pathways
The following diagram maps the critical decision points in the synthesis workflow.
Caption: Decision tree for minimizing byproducts. Green paths indicate optimized conditions; red paths lead to specific impurity profiles.[1]
Standardized Optimization Protocol
Objective: Synthesis of 3-substituted-5-(2-fluorophenyl)isoxazole with >95% regioselectivity and <5% dimerization.
Materials
-
Dipolarophile: 2-Fluorophenylacetylene (1.2 equiv).[1]
-
Base: KHCO₃ (Solid, 3.0 equiv) or DIPEA (1.2 equiv).[1]
-
Catalyst: CuSO₄[1][3]·5H₂O (0.05 equiv) + Sodium Ascorbate (0.10 equiv).[1]
-
Solvent: DCM/Water (1:1 v/v) or t-BuOH/Water (1:1 v/v).[1]
Step-by-Step Procedure
-
Catalyst Prep: In a reaction vial, dissolve 2-fluorophenylacetylene (1.2 eq) in the organic solvent (DCM or t-BuOH). Add the water.
-
Activation: Add CuSO₄ and Sodium Ascorbate. The solution should turn yellow/orange (indicating Cu(I) formation). Stir vigorously.
-
Controlled Addition:
-
If using solid KHCO₃: Add the solid base to the reaction vial first. Then, dissolve the hydroximoyl chloride in a minimal amount of organic solvent and add it dropwise over 2 hours via syringe pump.
-
If using DIPEA: Mix DIPEA and hydroximoyl chloride in a syringe and add the mixture dropwise over 4 hours.
-
-
Workup: After addition is complete, stir for 2 hours. Dilute with DCM, wash with dilute NH₄Cl (to remove Copper) and brine.
-
Purification: The crude material should be free of regioisomers.[3] If Furoxan is present (white solid, non-polar), it can be removed via filtration (often insoluble in cold ethanol) or flash chromatography (Furoxans elute much faster than isoxazoles).[1]
Troubleshooting Data Summary
| Symptom | Diagnosis | Root Cause | Immediate Fix |
| Two spots on TLC (close Rf) | Regioisomer mixture | Thermal cycloaddition (No catalyst) | Switch to Cu(I) catalysis (CuSO₄/Ascorbate). |
| White crystalline solid byproduct | Furoxan Dimer | Nitrile oxide concentration too high | Slow addition (syringe pump) of precursor.[3] |
| Mass Spec: [M-20] or [M+12] | Defluorination (SnAr) | Use of nucleophilic base (OMe/OH) | Switch to KHCO₃ or DIPEA; avoid MeOH.[1] |
| Green/Blue Emulsion | Copper retention | Incomplete workup | Wash organic layer with NH₄OH/NH₄Cl buffer.[1][3] |
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.[1]
-
Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1][3] Journal of the American Chemical Society, 127(1), 210–216.[1]
-
Mendel, D. E., et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[3][5] Journal of the American Chemical Society, 142(45), 19384–19392.[1]
-
[1]
- Key Insight: Validates the susceptibility of fluoroarenes to SnAr under specific electronic activ
-
-
Vidal, P., et al. (2013).[1] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules.[3][8] Chemistry – A European Journal, 19(11).[1]
-
[1]
- Key Insight: Discusses furoxan dimerization and mitigation str
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Stability issues of 5-(2-Fluorophenyl)isoxazole in solution
Welcome to the technical support center for 5-(2-Fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to design robust experiments and interpret your results with confidence. Given the specific nature of this molecule, a proactive approach to stability assessment is crucial for generating reliable and reproducible data.
This center is structured as a dynamic resource, starting with frequently asked questions (FAQs) that address common concerns, followed by in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of 5-(2-Fluorophenyl)isoxazole in solution.
Q1: My assay results for 5-(2-Fluorophenyl)isoxazole are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent analytical results are a classic indicator of compound instability. 5-(2-Fluorophenyl)isoxazole, like many isoxazole-containing compounds, can be susceptible to degradation under various conditions. Factors such as solvent, pH, temperature, and light exposure can all contribute to the degradation of the parent molecule, leading to a decrease in its concentration over the course of an experiment and thus, variability in your results. It is crucial to establish the stability of the compound in your specific experimental matrix.
Q2: What are the primary degradation pathways I should be concerned about for an isoxazole derivative like this?
A2: Based on the chemistry of the isoxazole ring, there are three primary degradation pathways you should anticipate:
-
Hydrolysis: The isoxazole ring can be susceptible to opening under both acidic and basic conditions. This is often the most common degradation pathway in aqueous solutions.
-
Photodegradation: The N-O bond in the isoxazole ring is relatively weak and can be cleaved by exposure to UV or even high-intensity visible light, leading to rearrangement or decomposition.
-
Thermal Degradation: Like most organic molecules, exposure to elevated temperatures can provide the energy needed to initiate degradation, which could involve ring opening or other rearrangements.
Q3: What solvents are recommended for dissolving and storing 5-(2-Fluorophenyl)isoxazole?
A3: While specific solubility data should be determined empirically, common starting points for compounds of this class include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) for stock solutions. For aqueous working solutions, it's critical to assess the compound's stability. Some studies on similar isoxazole derivatives have used co-solvents like polyethylene glycol (PG) to improve aqueous solubility and stability.[1] Always prepare fresh working solutions from a recently prepared stock solution whenever possible. If storing solutions, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. A preliminary stability test in your chosen solvent system is highly recommended.
Q4: Are there any known incompatible excipients or reagents?
A4: While there is no specific list of incompatible excipients for 5-(2-Fluorophenyl)isoxazole, general principles of drug-excipient compatibility should be applied.[2][3][4] Potential incompatibilities could arise from:
-
Excipients with high water content: These can promote hydrolysis.
-
Strongly acidic or basic excipients: These can catalyze hydrolytic degradation.
-
Oxidizing agents or excipients containing reactive peroxides: These could potentially lead to oxidative degradation, although this is generally a less common pathway for isoxazoles compared to hydrolysis.
-
Trace metal ions: These can sometimes catalyze degradation.[5]
A systematic drug-excipient compatibility study is the most reliable way to identify interactions.[2][3][4]
Troubleshooting Guide: Unstable Compound in Solution
This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.
Issue 1: Gradual decrease in compound concentration over time in aqueous solution.
-
Likely Cause: Hydrolytic degradation.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. The stability of isoxazoles is often pH-dependent. Perform a preliminary experiment where you incubate the compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period and analyze the remaining parent compound. This will help you identify the pH range of maximum stability.
-
Temperature Control: Ensure your solutions are maintained at a consistent and, if possible, reduced temperature. Hydrolysis rates typically increase with temperature.
-
Use of Co-solvents: If aqueous solubility is a challenge, consider using a co-solvent system (e.g., with DMSO or PEG) which may reduce the activity of water and slow hydrolysis.
-
Fresh Preparations: For critical experiments, always use freshly prepared solutions.
-
Issue 2: Rapid degradation upon exposure to laboratory light.
-
Likely Cause: Photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Work with the compound in amber vials or cover your glassware with aluminum foil. Minimize exposure to ambient light during preparation and analysis.
-
Photostability Confirmation: Conduct a simple confirmatory test by preparing two identical solutions. Expose one to your typical laboratory light conditions for a few hours while keeping the other in the dark. A significant difference in concentration will confirm photosensitivity. For a more formal assessment, refer to the ICH Q1B guidelines for photostability testing.[6][7][8][9][10]
-
Issue 3: Appearance of new peaks in the chromatogram after sample preparation involving heat.
-
Likely Cause: Thermal degradation.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If your protocol involves heating (e.g., to aid dissolution), try to minimize the temperature and duration. Explore alternative dissolution methods like sonication in a room temperature water bath.
-
Thermal Stress Test: To understand the thermal lability, incubate solutions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitor the degradation over time. This will help establish a safe working temperature range.
-
Predicted Degradation Pathway of 5-(2-Fluorophenyl)isoxazole
The primary anticipated degradation pathway for 5-(2-Fluorophenyl)isoxazole in aqueous media is hydrolysis, which can be catalyzed by either acid or base. This involves the cleavage of the isoxazole ring.
Caption: Predicted hydrolytic degradation pathway.
Experimental Protocols
To ensure the integrity of your experimental data, it is imperative to conduct a systematic evaluation of the stability of 5-(2-Fluorophenyl)isoxazole. Below are protocols for a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and the conditions under which it is unstable. This is a crucial step in developing a stability-indicating analytical method.[11][12]
Objective: To investigate the intrinsic stability of 5-(2-Fluorophenyl)isoxazole under various stress conditions as recommended by ICH guidelines.[11]
Materials:
-
5-(2-Fluorophenyl)isoxazole
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber (optional)
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-(2-Fluorophenyl)isoxazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).[12]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Aim for 5-20% degradation.[11]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Perform peak purity analysis using a PDA detector to ensure that the parent peak is not co-eluting with any degradants.
-
Caption: Workflow for Forced Degradation Study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13]
Objective: To develop an RP-HPLC method capable of separating 5-(2-Fluorophenyl)isoxazole from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Start with a gradient of 30% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Scan for the UV maxima of the compound (e.g., 210-400 nm) using a PDA detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Initial Run: Inject the unstressed (control) sample to determine the retention time of the parent compound.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve good resolution (Rs > 2) between the parent peak and all degradation peaks.
-
If co-elution occurs, try modifying the pH of the aqueous mobile phase (e.g., using a phosphate buffer) or switching to a different column chemistry (e.g., Phenyl-Hexyl).
-
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is specific for the parent compound in the presence of its degradants.
Summary of Stability and Handling Recommendations
| Parameter | Potential Issue | Recommended Action & Rationale |
| pH | Hydrolysis at acidic and basic pH. | Determine the optimal pH for stability. Use buffered solutions to maintain this pH. |
| Solvent | Poor solubility or solvent-induced degradation. | Use minimal amounts of aprotic solvents (e.g., DMSO) for stock solutions. Always assess stability in aqueous working solutions. |
| Temperature | Thermally-induced degradation. | Store stock solutions at ≤ -20°C. Avoid heating solutions. Prepare working solutions at ambient or cooled temperatures. |
| Light | Photodegradation due to UV/visible light exposure. | Work in amber vials or protect containers from light. This prevents the cleavage of the N-O bond in the isoxazole ring. |
| Excipients | Incompatibilities leading to degradation. | Conduct compatibility studies with planned excipients, especially those that are hygroscopic or have extreme pH values. |
By proactively addressing these potential stability issues, you can ensure the quality and reliability of your research involving 5-(2-Fluorophenyl)isoxazole. This guide provides a framework for identifying and mitigating these challenges, ultimately leading to more robust and reproducible scientific outcomes.
References
-
Siddiqui, N., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society. Available at: [Link]
-
Glowka, E., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Patel, R., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]
-
Al-Tannak, N. F., & Al-Khafaji, M. S. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]
-
Wikipedia. (n.d.). Ferroptosis. Retrieved from [Link]
-
Kumar, A., Kumar, R., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Ratajczak, T., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]
-
Infinity Laboratories. (2026). API Thermal Stability Testing. Available at: [Link]
-
Gattefossé. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Paszczynski, A., & Crawford, R. L. (1991). Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology. Available at: [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Ishii, K. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Retrieved from [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
PubMed. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Retrieved from [Link]
-
Lab Manager. (2025). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
- Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 115-137). Springer.
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Available at: [Link]
-
Singh, B., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
-
Veeprho. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
International Journal of Novel Research and Development. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. Available at: [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Veeprho. (2024). API Excipient Compatibility Study. Available at: [Link]
-
BioPhorum. (2024). How To Minimize The Impact Of Stability Testing On Gene Therapy Batch Yield. Available at: [Link]
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. veeprho.com [veeprho.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Optimizing purification of 5-(2-Fluorophenyl)isoxazole by column chromatography
Status: Operational Operator: Senior Application Scientist Topic: Chromatography Optimization for 5-(2-Fluorophenyl)isoxazole Ticket ID: ISOX-PUR-005
Introduction
Welcome to the Technical Support Center. You are likely here because the purification of 5-(2-Fluorophenyl)isoxazole is presenting challenges not found in standard protocols.
While isoxazoles are generally stable, the 2-fluorophenyl moiety introduces specific electronic and steric factors that affect interaction with silica gel. The ortho-fluorine atom creates a localized dipole and steric bulk that can alter elution behavior compared to non-fluorinated analogs. This guide addresses the three most common support tickets we receive: poor resolution of regioisomers, sample precipitation (tailing), and scale-up failures.
Module 1: Resolution & Selectivity
Q: My target co-elutes with impurities in Hexane/Ethyl Acetate. How do I improve separation?
A: You must move beyond "Solvent Strength" and manipulate "Solvent Selectivity."
In standard Hexane/EtOAc systems, separation is driven primarily by polarity. However, 5-(2-Fluorophenyl)isoxazole often co-elutes with its regioisomer (3-(2-fluorophenyl)isoxazole) or the furoxan dimer byproduct because their polarities are nearly identical.
To separate these, you need to exploit shape selectivity and pi-pi interactions .
The Solution: The "Selectivity Triangle" Switch
If Hex/EtOAc (Group I/VI) fails, switch to a solvent system that interacts with the molecular dipole differently.
| Solvent System | Mechanism of Action | Recommended Ratio (Start) |
| Toluene / Acetone | Pi-Pi Interaction: Toluene interacts with the isoxazole aromatic system. The 2-fluoro substituent alters the electron density of the phenyl ring, changing how it binds to Toluene compared to impurities. | 95:5 to 90:10 |
| DCM / Methanol | Dipole/H-Bonding: Dichloromethane (DCM) is excellent for solubilizing fluorinated aromatics. Methanol disrupts strong adsorption sites. | 99:1 to 95:5 |
| DCM / Isohexane | Solubility/Selectivity: Useful if the compound is too soluble in pure DCM but insoluble in Hexane. | Gradient 0-50% DCM |
Technical Insight: The ortho-fluorine atom acts as a weak Hydrogen Bond Acceptor (HBA). On highly active silica (low water content), this can cause band broadening. Using a modifier like DCM helps solvate the fluorinated ring better than Hexanes, sharpening the peak.
Module 2: Peak Shape & Solubility (Tailing)
Q: The peak tails significantly, or I see "fronting" followed by a long streak. Is my column overloaded?
A: This is likely a solubility mismatch, not a mass overload.
5-(2-Fluorophenyl)isoxazole is a solid (MP ~80–130°C range for similar aryl isoxazoles) with poor solubility in aliphatic hydrocarbons (Hexanes/Heptane).
The Failure Mode: If you dissolve your sample in a strong solvent (like DCM or EtOAc) and inject it onto a column equilibrated in Hexane, the sample precipitates instantly upon hitting the mobile phase. This creates a "smear" of solid at the head of the column that slowly dissolves, causing severe tailing.
Protocol: Celite Dry Loading
To eliminate solubility-induced tailing, use the Dry Loading technique.
-
Dissolve: Dissolve the crude mixture in the minimum amount of DCM or Acetone.
-
Adsorb: Add Celite 545 (diatomaceous earth) or Silica Gel to the flask. Ratio: 1 part crude to 2 parts solid support.
-
Evaporate: Rotovap until a free-flowing powder remains. Ensure all solvent is removed; residual solvent ruins the gradient profile.
-
Load: Pour the powder into a solid load cartridge (SLS) or directly on top of the column bed (protected by sand).
Why Celite? Celite is inert. Silica dry loading works, but sometimes the compound binds too tightly to the dry silica, causing peak broadening. Celite releases the compound instantly when the solvent front hits.
Module 3: Removing the Regioisomer
Q: I have 5-10% of the 3-isomer contaminant. Standard flash chromatography isn't removing it.
A: You are fighting a difficult thermodynamic battle. Switch phases.
The formation of 3- vs 5-substituted isoxazoles is common in cycloaddition syntheses (e.g., alkyne + nitrile oxide). These isomers have identical molecular weights and very similar polarities.
Strategy A: The "Shape" Trick (Normal Phase) The 5-substituted isomer is generally linear, whereas the 3-substituted isomer has a "bent" shape.
-
Action: Run an isocratic column using Toluene (100%) or Toluene/EtOAc (98:2) . The planar interaction of Toluene with the stationary phase maximizes the discrimination based on molecular shape.
Strategy B: Reverse Phase (C18) If Normal Phase fails, C18 is the "Nuclear Option."
-
Mechanism: The 2-fluoro group adds significant lipophilicity. In Reverse Phase (Water/Acetonitrile), the separation is driven by hydrophobicity. The subtle difference in the hydrophobic surface area between the 3- and 5-isomers is usually sufficient for baseline separation on C18.
-
Gradient: 50% Water / 50% MeCN
100% MeCN.
Visual Troubleshooting Guide
The following diagrams illustrate the decision logic for solvent selection and the dry loading workflow.
Figure 1: Decision Matrix for Solvent System Selection and Troubleshooting.
Module 4: Experimental Data & Reference Values
Use these reference values to calibrate your purification. Note that Rf values are approximate and depend on silica activity (water content).
Table 1: Solvent Screening Matrix
| Solvent System | Rf (Product) | Separation Quality | Notes |
| 20% EtOAc / Hexane | 0.25 | Moderate | Standard starting point. May not separate regioisomers. |
| 100% DCM | 0.40 | Good | Excellent solubility. Good for removing non-polar baseline impurities. |
| 5% Acetone / Toluene | 0.22 | High | Best for separating the 3-isomer from the 5-isomer. |
| 5% MeOH / DCM | 0.65 | Low | Too strong. Use only to flush the column or for very polar byproducts. |
Table 2: Common Impurities
| Impurity Type | Origin | Relative Polarity (vs Product) | Removal Strategy |
| Furoxan Dimer | Nitrile Oxide dimerization | Less Polar (Higher Rf) | Elutes first in Hex/EtOAc. Easy to separate. |
| 3-Isomer | Regioisomer | Similar / Slightly Less Polar | Requires Toluene or C18. |
| Oxime | Unreacted Starting Material | More Polar (Lower Rf) | Stays on column or elutes late with MeOH flush. |
References
-
Separation of Isoxazole Derivatives
- Source: MDPI (Molecules)
- Context: Discusses the synthesis and purification of 3,5-disubstituted isoxazoles, highlighting the efficiency of specific solvent systems and the "Group-Assisted Purific
-
Link:
-
Regioisomer Discrimination
- Source: ResearchG
- Context: Addresses the difficulty of separating 3- and 5-arylisoxazole regioisomers and suggests silica gel chromatography with slightly modified mobile phases or recrystalliz
-
Link:
-
Flash Chromatography Solvent Guides
- Source: UCT Science / Teledyne ISCO
- Context: Standard operating procedures for Flash Chromatography, defining solvent selectivity groups (Selectivity Triangle) and loading capacities.
-
Link:
-
Chiral and Isomeric Separation of Isoxazoles
- Source: PubMed / Journal of Chrom
- Context: While focused on chiral separation, this reference provides critical data on the solubility and elution behavior of 5-aryl isoxazoles on polysaccharide phases, which correlates to difficult achiral separ
-
Link:[1]
Sources
Technical Support Center: Scale-Up Synthesis of 5-(2-Fluorophenyl)isoxazole
[1]
Introduction: Operational Context
Compound: 5-(2-Fluorophenyl)isoxazole Target Application: Pharmacophore intermediate for kinase inhibitors and antipsychotic ligands.[1] Critical Quality Attributes (CQAs): Regiochemical purity (>99% 5-isomer), Residual Hydroxylamine (<10 ppm), Heavy Metal Content (if catalytic route used).[1]
This guide addresses the transition from milligram-scale discovery chemistry to kilogram-scale process readiness. While discovery routes often utilize [3+2] cycloaddition of nitrile oxides, scale-up protocols prioritize the enaminone pathway (reaction of 3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one with hydroxylamine) due to superior regiocontrol, safety profiles, and "Group-Assisted Purification" (GAP) capabilities.[1]
Module 1: Route Selection & Raw Material Qualification
Q1: Why is the enaminone route preferred over the traditional chalcone or nitrile oxide routes for scale-up?
A: The enaminone route offers three decisive advantages for scaling 5-(2-fluorophenyl)isoxazole:
-
Regiofidelity: The reaction of 3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride is highly regioselective for the 5-substituted isoxazole.[1] In contrast, the direct condensation of hydroxylamine with β-diketones or chalcones often yields a difficult-to-separate mixture of 3- and 5-isomers.[1]
-
Safety: It avoids the generation of unstable nitrile oxides (explosive hazard) or the use of chlorinated oxime intermediates required in the [3+2] cycloaddition route.
-
Process Mass Intensity (PMI): The reaction proceeds well in aqueous or alcoholic media without heavy metal catalysts, often allowing product isolation via simple filtration (GAP chemistry).[1]
Q2: What are the critical specifications for the starting material, 2'-Fluoroacetophenone?
A:
-
Purity: ≥98% by GC. Impurities like 2-chlorobenzaldehyde (from synthesis of the acetophenone) can lead to inseparable side products.[1]
-
Water Content: <0.5%. Excessive water inhibits the initial condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
Module 2: The "Make" Phase – Reaction Optimization
Protocol Overview: The Enaminone Pathway
This process consists of two stages:[2] (1) Enaminone formation and (2) Cyclization.[1]
Stage 1: Enaminone Formation
Reagents: 2'-Fluoroacetophenone (1.0 equiv), DMF-DMA (1.2–1.5 equiv).[1] Solvent: Neat or Toluene (if azeotropic removal is needed).[1] Conditions: Reflux (100–110 °C) for 4–8 hours.
Stage 2: Cyclization
Reagents: Crude Enaminone (1.0 equiv), Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.1–1.2 equiv). Solvent: Ethanol/Water (3:[1]1) or pure Water (Green Chemistry variant).[1] Conditions: Reflux (70–80 °C) for 2–4 hours.
Quantitative Data Summary
| Parameter | Discovery Scale (mg) | Scale-Up (kg) | Critical Control Point |
| Solvent Vol | 20–30 V | 5–8 V | High concentration improves throughput but risks "oiling out."[1] |
| NH₂OH Equiv | 1.5–2.0 | 1.1–1.2 | Excess NH₂OH is a safety hazard (thermal instability).[1] |
| Reaction Temp | Reflux (variable) | 75 ± 5 °C | Strict control prevents decomposition of NH₂OH. |
| Yield | 85–95% | 80–90% | Loss usually occurs during mother liquor handling. |
Troubleshooting Guide: Reaction Steps
Q3: The enaminone formation (Stage 1) is stalling at 80% conversion. Adding more DMF-DMA doesn't help. Why? A: This is an equilibrium-driven reaction producing methanol as a byproduct.
-
Root Cause: Failure to remove methanol shifts the equilibrium back to the starting material.
-
Solution: Use a Dean-Stark trap (if using toluene) or continuous distillation to strip off the methanol/DMF-DMA azeotrope.[1] Do not simply add more reagent without removing the byproduct.
Q4: During Stage 2, the reaction mixture turned into a biphasic "gummy" oil instead of a precipitate. How do I recover? A: "Oiling out" occurs when the product precipitates faster than it crystallizes, trapping impurities.[1]
-
Immediate Action: Reheat the mixture to reflux until homogenous.
-
Corrective Step: Turn off the stirrer and allow the solution to cool slowly (10 °C/hour). Seed the solution with pure 5-(2-fluorophenyl)isoxazole crystals at 45–50 °C.
-
Prevention: Ensure the ethanol content is at least 70% initially, then slowly add water after the reaction is complete to induce controlled crystallization.[1]
Module 3: Work-up & Isolation
Q5: The isolated product has a persistent "fishy" odor. How do I remove it?
A: The odor is likely residual dimethylamine (a byproduct of the cyclization) or unreacted DMF-DMA.[1]
-
Protocol: Wash the filter cake thoroughly with 0.1 N HCl followed by water. The acid converts the volatile amine into a water-soluble salt (dimethylammonium chloride), which is easily washed away.
Q6: HPLC shows a 3-isomer impurity (3-(2-fluorophenyl)isoxazole).[1] Where did this come from?
A: This is rare in the enaminone route but common if the pH drops too low (pH < 2).
-
Mechanism: Highly acidic conditions can promote hydrolysis of the enaminone back to a diketone-like species, which then reacts non-regioselectively.[1]
-
Fix: Buffer the reaction with Sodium Acetate (1.0 equiv) if you observe this impurity. Maintain pH 4–5.
Module 4: Safety & Process Engineering
Q7: What are the thermal hazards of scaling Hydroxylamine Hydrochloride?
A: NH₂OH·HCl is a Class 1 thermal hazard.
-
Risk: It undergoes autocatalytic decomposition above 140 °C, but in the presence of metal ions (Fe, Cu), the onset temperature can drop drastically.[1]
-
Control:
-
Glass-lined reactors: Never use stainless steel (SS316) for the cyclization step without passivation, as iron ions catalyze decomposition.[1]
-
Quench Protocol: Have a chemically compatible quench tank (e.g., dilute acetone or bisulfite) ready.[1]
-
DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the exact reaction mixture before exceeding 100 g scale.
-
Visualizations
Figure 1: Synthesis Workflow & Logic Flow
Caption: Step-wise synthesis flow from acetophenone precursor to final isoxazole product via the enaminone route.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common yield and purity issues during scale-up.
References
-
Synthesis of 5-arylisoxazole derivatives via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine. Source: MDPI (Molecules), 2013.[1] Context: Establishes the catalyst-free aqueous protocol for enaminone cyclization.
-
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Source: NIH / PMC, 2020.[1] Context: Discusses regioselectivity challenges and solvent effects in fluorinated isoxazole synthesis.
-
Hydroxylamine Hydrochloride Safety Data Sheet. Source: Fisher Scientific. Context: Critical safety data regarding thermal decomposition and handling of NH₂OH·HCl.
-
Green and Effective Synthesis of Isoxazole-based Molecules. Source: Preprints.org, 2025.[3] Context: Recent validation of ultrasound-assisted methods for scale-up efficiency.[1]
Validation & Comparative
In vitro vs in vivo efficacy of 5-(2-Fluorophenyl)isoxazole derivatives
Topic: In vitro vs in vivo efficacy of 5-(2-Fluorophenyl)isoxazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Ortho-Fluoro Advantage
The 5-(2-Fluorophenyl)isoxazole scaffold represents a privileged structure in medicinal chemistry, distinct from its para-substituted (4-fluorophenyl) analogs. While the isoxazole ring acts as a bioisostere for amide or ester groups, the 2-fluorophenyl (ortho-fluoro) substitution introduces specific steric and electronic effects that critically influence biological efficacy.
This guide objectively compares the performance of these derivatives in controlled laboratory environments (in vitro) versus complex biological systems (in vivo). The data suggests that while in vitro potency is often driven by electronic binding affinity (e.g., COX-2 or HSP90 inhibition), in vivo efficacy is frequently superior for 2-fluoro derivatives due to enhanced metabolic stability and conformational locking, which protects the pharmacophore from rapid degradation.
Chemical Biology & Mechanism of Action[1]
The "Ortho-Effect" in Pharmacodynamics
The 2-fluorophenyl group is not merely a lipophilic handle. Its position at the C-5 of the isoxazole ring creates a unique pharmacological profile:
-
Conformational Restriction: The ortho-fluorine atom creates steric hindrance that restricts the rotation of the phenyl ring relative to the isoxazole core. This "locked" conformation often matches the bioactive pose required for binding pockets in enzymes like Cyclooxygenase-2 (COX-2) and Heat Shock Protein 90 (HSP90) .
-
Metabolic Blockade: The C-2 position is a common site for metabolic oxidation (hydroxylation) in phenyl rings. Fluorine substitution blocks this site, extending the half-life (t1/2) of the molecule in vivo.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the dual pathway often targeted by these derivatives: Anti-inflammatory (COX-2) and Pro-apoptotic (HSP90/Akt).
Caption: Dual mechanism of action targeting COX-2 inhibition (anti-inflammatory) and HSP90 modulation (anticancer).
In Vitro Efficacy: Potency & Selectivity[2][3]
In cell-free and cell-based assays, 5-(2-Fluorophenyl)isoxazole derivatives demonstrate high potency, often in the low micromolar or nanomolar range.
Key Performance Metrics
-
Enzyme Inhibition (IC50): Derivatives often show IC50 values < 5 µM against COX-2, with high selectivity indices (SI) > 50 compared to COX-1.
-
Antioxidant Capacity: In DPPH assays, specific carboxamide derivatives (e.g., Compound 2a) have shown IC50 values as low as 0.45 µg/mL , outperforming standard antioxidants like Trolox.[1]
-
Cytotoxicity: Against hepatocellular carcinoma (Hep3B) and melanoma (B16F1) lines, these compounds induce apoptosis with IC50 values ranging from 0.3 to 5.0 µM .
Comparative Data Table: 2-Fluoro vs. Alternatives
The following table synthesizes data from multiple studies comparing the ortho-fluoro (2-F) substitution against para-fluoro (4-F) and unsubstituted analogs.
| Feature | 5-(2-Fluorophenyl) (Ortho) | 5-(4-Fluorophenyl) (Para) | Unsubstituted Phenyl |
| COX-2 Selectivity | High (Steric fit in hydrophobic pocket) | Moderate | Low |
| HSP90 Inhibition | < 1.0 µM (Conformational lock) | ~ 2-5 µM | > 10 µM |
| Metabolic Stability | High (Blocked ortho-oxidation) | Moderate (Para-oxidation possible) | Low |
| Solubility | Moderate (Lipophilic) | Moderate | Moderate |
| Primary Utility | Chronic Inflammation, Solid Tumors | Acute Inflammation | General Screening |
In Vivo Efficacy: The Translational Gap
While in vitro results are promising, in vivo efficacy depends on pharmacokinetics (PK). Here, the 5-(2-Fluorophenyl) derivatives often outperform their in vitro predictions due to superior metabolic stability.
Success Case: Antioxidant & Anti-inflammatory Models
In murine models (mice), 5-(2-Fluorophenyl)isoxazole-carboxamides have demonstrated:
-
Total Antioxidant Capacity (TAC): In vivo administration (i.p.) resulted in TAC levels 2-fold higher than the positive control Quercetin.[1]
-
Edema Reduction: In carrageenan-induced paw edema models, these derivatives reduced inflammation by ~60-70% after 4 hours, comparable to Diclofenac.
The "Disconnect" Factors
Researchers must account for these variables when moving from in vitro to in vivo:
-
Protein Binding: Highly lipophilic isoxazoles may bind extensively to serum albumin, reducing the free fraction available for the target.
-
Solubility: The crystalline nature of these fluorinated derivatives often requires formulation (e.g., nano-emulgels or cyclodextrin complexes) to achieve oral bioavailability.
Experimental Workflow Diagram
This workflow outlines the critical path from synthesis to in vivo validation.
Caption: Step-wise progression from chemical synthesis to in vivo pharmacokinetic/pharmacodynamic evaluation.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for 5-(2-Fluorophenyl)isoxazole derivatives.
Protocol A: In Vitro DPPH Radical Scavenging Assay
Validates antioxidant potential before animal studies.
-
Preparation: Dissolve the test compound (5-(2-Fluorophenyl)isoxazole derivative) in Methanol to create a stock solution (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.
-
Reaction: Mix 1 mL of test solution with 1 mL of DPPH solution.
-
Incubation: Vortex and incubate in the dark at room temperature (25°C) for 30 minutes .
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Control: Use Ascorbic Acid or Trolox as a positive control.
-
Calculation:
.
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Anti-inflammatory)
Standard model for assessing COX-2 inhibition efficacy.
-
Animals: Male Wistar rats or Swiss albino mice (n=6 per group). Fast overnight prior to experiment.
-
Formulation: Suspend the 5-(2-Fluorophenyl)isoxazole derivative in 1% CMC (Carboxymethyl cellulose) or a nano-emulsion vehicle.
-
Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at 10, 20, or 50 mg/kg. Administer vehicle to control group and Indomethacin (10 mg/kg) to positive control group.
-
Induction: Wait 30-60 minutes. Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.
-
Endpoint: Calculate the percentage inhibition of edema relative to the vehicle control group.
-
Note: 2-Fluorophenyl derivatives typically show peak activity at 3-4 hours, correlating with COX-2 induction phases.
-
References
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.[1] Scientific Reports. Link
-
Kaur, N., et al. (2018). Isoxazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry.[2] (Contextual citation for scaffold properties).
-
Zhu, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[3] Bioorganic & Medicinal Chemistry.[1][4][2][5] Link
-
Zamponi, G.W., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines.[6] Journal of Medicinal Chemistry.[6] Link
-
Smolecule. 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole Product Data.Link
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Buy 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole | 753479-56-0 [smolecule.com]
- 6. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validation of Synthesized 5-(2-Fluorophenyl)isoxazole Purity
Executive Summary
The synthesis of 5-(2-Fluorophenyl)isoxazole —a privileged scaffold in medicinal chemistry (e.g., for COX-2 inhibition or antibiotic pharmacophores)—is frequently achieved via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While efficient, this pathway introduces a critical validation challenge: Regioisomerism .
Thermal cycloadditions often yield a mixture of the desired 5-isomer and the undesired 3-isomer . Standard LC-MS methods often fail to distinguish these isomers due to identical molecular weights (
This guide outlines a self-validating analytical protocol that prioritizes orthogonality. We move beyond simple "purity %" and focus on structural certainty , utilizing 19F-NMR as a sensitive probe for regio-integrity and coupling constant analysis for definitive assignment.
The Challenge: The "Silent" Impurity
In the synthesis of 5-substituted isoxazoles, the primary impurity is not unreacted starting material, but the 3-(2-Fluorophenyl)isoxazole regioisomer.
-
The Mechanism: The reaction between a nitrile oxide (generated in situ) and 2-fluorophenylacetylene can proceed via two transition states.
-
The Consequence: Both isomers have the formula
. They co-elute on standard C18 gradients and show identical parent ions in MS. -
The Solution: Exploiting the electronic difference of the ortho-fluorine substituent and the distinct proton coupling constants of the isoxazole ring.
Diagram 1: Analytical Logic Flow
Caption: A hierarchical workflow prioritizing structural confirmation (NMR) before quantitative purity assessment (HPLC).
Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques specifically for differentiating the 5-isomer from the 3-isomer.
| Feature | Method A: 1H NMR ( | Method B: 19F NMR (Electronic Probe) | Method C: UHPLC-MS (C18) |
| Primary Utility | Definitive Structural Proof | Rapid Regio-Purity Check | Trace Impurity Quantitation |
| Differentiation Basis | Ring proton coupling ( | Electronic shielding of F-atom | Hydrophobic retention time |
| Resolution | High (Distinct doublets) | Very High (>0.5 ppm shift) | Low (Risk of co-elution) |
| Limit of Detection | ~1% | ~0.1% (High sensitivity) | <0.05% |
| Throughput | Low (10-15 min/sample) | Medium (2-5 min/sample) | High (Automated) |
| Recommendation | Mandatory for Batch Release | Best for In-Process Control | Required for Final CoA |
Detailed Experimental Protocols
Protocol A: Structural Confirmation via 1H NMR Coupling Constants
Rationale: The coupling constant between protons on the isoxazole ring is the most reliable "fingerprint" for substitution patterns.
Theory:
-
5-Substituted Isoxazole (Target): Protons are at positions 3 and 4. The coupling constant
is typically small (1.5 – 2.0 Hz ). -
3-Substituted Isoxazole (Impurity): Protons are at positions 4 and 5. The coupling constant
is typically larger (5.0 – 6.5 Hz ).
Procedure:
-
Sample Prep: Dissolve 10 mg of synthesized product in 0.6 mL of DMSO-
or CDCl . Ensure the solution is free of paramagnetic particulates (filter if necessary). -
Acquisition: Acquire a standard 1H spectrum (minimum 16 scans).
-
Analysis Zone: Focus on the aromatic/heteroaromatic region (6.0 – 9.0 ppm).
-
Validation Step:
-
Locate the isoxazole ring protons.
-
If the doublet at the lower frequency (H-4) shows a
value of ~1.8 Hz, the structure is the 5-isomer . -
If the
value is ~6.0 Hz, the structure is the 3-isomer .
-
Protocol B: Regio-Purity via 19F NMR
Rationale: The fluorine atom on the phenyl ring acts as a sensitive reporter of the local electronic environment. The proximity of the isoxazole oxygen (in the 5-isomer) vs the nitrogen (in the 3-isomer) induces a chemical shift difference.
Procedure:
-
Setup: Use the same sample from Protocol A.
-
Acquisition: Run a non-decoupled 19F scan (typically range -100 to -140 ppm).
-
Interpretation:
-
The 5-(2-fluorophenyl) isomer typically resonates upfield relative to the 3-isomer due to shielding effects from the adjacent ring oxygen lone pairs.
-
Pass Criteria: A single sharp singlet (or multiplet depending on H-F coupling) in the -110 to -120 ppm range.
-
Fail Criteria: Presence of a secondary "shadow" peak (typically shifted by 0.5 - 2.0 ppm). This indicates regio-contamination.
-
Protocol C: Quantitative Purity via UHPLC
Rationale: Once structure is confirmed, HPLC is required to detect non-isomeric impurities (catalyst ligands, starting materials).
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Diagram 2: Mechanistic Differentiation (Coupling Logic)
Troubleshooting & Optimization
If your validation fails (i.e., you detect the 3-isomer), consider the synthesis source:
-
Thermal Cycloaddition: Without a catalyst, the reaction is often non-regioselective, yielding nearly 1:1 mixtures.
-
Copper(I) Catalysis: Utilizing Cu(I) (Click conditions) generally favors the 3,5-disubstituted product (or 5-substituted in this context), effectively suppressing the 3-isomer impurity.
-
Purification: If HPLC shows co-elution, switch to a Phenyl-Hexyl column . The
interactions with the fluorophenyl group often provide better separation selectivity for regioisomers than standard C18.
References
-
Regioselectivity in Isoxazole Synthesis
- Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides.
- Source: N
-
URL:[Link]
-
NMR Characterization of Isoxazoles
-
19F NMR Sensitivity
-
Separation of Regioisomers
- Title: Separation of Isoxazole on Newcrom R1 HPLC column.
- Source: SIELC Technologies Applic
-
URL:[Link]
Sources
Safety Operating Guide
Essential Protective Measures for Handling 5-(2-Fluorophenyl)isoxazole: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug discovery and development, our work with novel chemical entities demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-(2-Fluorophenyl)isoxazole. By moving beyond a simple checklist and delving into the rationale behind these protocols, we aim to foster a culture of safety and scientific integrity within the laboratory.
Hazard Assessment and Anticipated Risks
Based on data from similar chemical structures, 5-(2-Fluorophenyl)isoxazole is anticipated to present the following hazards:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
The presence of the fluorophenyl group warrants particular attention. While the carbon-fluorine bond is strong, certain metabolic pathways can potentially lead to the release of toxic fluoride ions or the formation of harmful metabolites like fluoroacetic acid.[3] Therefore, minimizing exposure is paramount.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 5-(2-Fluorophenyl)isoxazole. The following table outlines the recommended PPE, specifications, and the scientific reasoning for each selection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should always be worn. | This prevents direct skin contact, which may cause irritation.[1] The selection of glove material should be confirmed for compatibility with isoxazole derivatives. Double gloving is recommended for enhanced protection.[5] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | This minimizes the risk of inhalation exposure, which can cause respiratory irritation.[2][6] |
Step-by-Step Handling and Operations Plan
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing:
-
Work Area Preparation: Always handle 5-(2-Fluorophenyl)isoxazole within a certified chemical fume hood to minimize inhalation risk.[7][8] Ensure the work surface is clean and uncluttered.
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the container with the compound to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Chemical Spill Emergency Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear, step-by-step guide to safely manage a spill of 5-(2-Fluorophenyl)isoxazole.
Caption: Workflow for handling a chemical spill.
Disposal Plan: A Step-by-Step Protocol
Proper disposal of 5-(2-Fluorophenyl)isoxazole and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with 5-(2-Fluorophenyl)isoxazole (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a puncture-proof sharps container.[10]
Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
Final Disposal:
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institution's protocol.
By adhering to these comprehensive safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. These guidelines are designed to be a living document, adaptable to new information as it becomes available.
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
- J & W PharmLab, LLC. MSDS Linked to catalog.xlsx.
- Safe Handling and Disposal of Antineoplastic and Other Drugs.
- UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Apollo Scientific. (2023, October 25). 5-(2-Methoxyphenyl)isoxazole.
- Sigma-Aldrich. (2025, April 29). Safety Data Sheet.
- Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.
- OSHA. Laboratory Safety Guidance.
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.
- MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- NIOSH - CDC. Occupational Health Guidelines for Chemical Hazards (81-123).
- Hazardous Drug Handling. (2025, June 10).
- National Academies Press. Working with Chemicals - Prudent Practices in the Laboratory.
- Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18137.
- BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Fisher Scientific. Safety Data Sheet.
- MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- CymitQuimica. (2024, December 19). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. web.uri.edu [web.uri.edu]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. fishersci.com [fishersci.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. pppmag.com [pppmag.com]
- 10. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
